6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
6-fluoro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQRRWMIWMTBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612016 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-34-2 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for clarity and comparative analysis.
Core Chemical Properties
This compound is a fluorinated heterocyclic compound belonging to the benzimidazole class. The presence of a fluorine atom and an aldehyde group on the benzimidazole scaffold makes it a versatile building block in medicinal chemistry. Benzimidazole derivatives are of significant interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1][2]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [3][4] |
| Molecular Weight | 164.14 g/mol | [3][4] |
| CAS Number | 885280-34-2 | [3] |
| Appearance | Tan solid | [Chem-Impex] |
| Purity | ≥ 96% | [Supplier Data] |
Synthesis and Reactivity
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with an aldehyde.[5][6][7] For this compound, a plausible synthetic route would involve the reaction of 4-fluoro-1,2-phenylenediamine with a suitable glyoxal equivalent. A general, modern approach employing a heterogeneous catalyst is detailed below.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from a method using supported gold nanoparticles as a catalyst, which offers mild reaction conditions and high yields.[7]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Glyoxal or a glyoxal equivalent (e.g., glyoxal sodium bisulfite addition compound)
-
Au/TiO₂ catalyst (1 mol % Au)
-
Solvent: Chloroform/Methanol mixture (3:1 v/v)
-
Standard laboratory glassware and stirring equipment
-
Centrifuge
Procedure:
-
To a 5 mL glass vial, add the Au/TiO₂ catalyst (e.g., 40 mg for a 0.2 mmol scale reaction).
-
Add the solvent mixture (1.5 mL).
-
Add 4-fluoro-1,2-phenylenediamine (0.2 mmol).
-
Add the glyoxal equivalent (0.2 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with methanol (3 x 3 mL).
-
Combine the supernatant and washes, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
DOT Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectral Data Analysis
While the specific spectra for this compound are not publicly available, the following tables summarize the expected spectral characteristics based on data from closely related benzimidazole derivatives.[8][9][10][11][12][13][14]
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.0 | s |
| Imidazole N-H | 12.0 - 13.5 | br s |
| Aromatic Protons | 7.0 - 8.5 | m, d, dd |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | 180 - 190 |
| C2 (imidazole) | 145 - 155 |
| Aromatic Carbons | 100 - 140 |
| C-F (aromatic) | 155 - 165 (JC-F ≈ 240-250 Hz) |
Table 4: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Fragment |
| 164 | [M]⁺ |
| 136 | [M-CO]⁺ |
| 109 | [M-CO-HCN]⁺ |
Table 5: Predicted IR Spectral Data (KBr pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3400 | N-H stretching |
| 1680 - 1700 | C=O stretching (aldehyde) |
| 1580 - 1620 | C=N and C=C stretching |
| 1100 - 1250 | C-F stretching |
Biological Activity and Mechanism of Action
Fluoro-benzimidazole derivatives have demonstrated significant potential as antiproliferative agents against a variety of cancer cell lines.[15] The mechanisms of action are diverse and can involve the inhibition of key cellular processes.
Anticancer Activity
Benzimidazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including:
-
Microtubule Inhibition: Some derivatives, such as methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), act as microtubule inhibitors, leading to G2-M phase arrest and apoptosis.[1]
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[16][17] Inhibition of these kinases can disrupt downstream signaling pathways like the MAPK pathway, leading to cell cycle arrest and apoptosis.[17]
-
Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[5][18]
-
DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate into the DNA double helix, while reactive functionalities can alkylate DNA bases, both leading to cytotoxicity.[1]
Antimicrobial Activity
Some fluoro-benzimidazole derivatives have also shown promising antimicrobial activity. For instance, certain compounds have displayed high inhibitory activity against Escherichia coli, with a suggested mechanism involving the inhibition of the phosphofructokinase-2 enzyme.[10][19]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[15]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
HEK293 (non-cancerous control cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Include a positive control such as methotrexate.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DOT Diagram: EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthesis can be achieved through established methodologies for benzimidazole formation. While specific experimental data for this compound is limited, analysis of related structures provides valuable insights into its expected chemical and biological properties. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 17. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and target affinity.[2] This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and known biological relevance of this compound, aimed at supporting research and development efforts in the pharmaceutical sciences.
Physicochemical Characteristics
A clear understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of this compound are summarized in the table below. While specific experimental data for some properties of this particular molecule are not widely published, predicted values and data from closely related analogs provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [3][4] |
| Molecular Weight | 164.14 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95.0% | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not quantitatively reported. Expected to be soluble in polar organic solvents like DMSO and methanol. | |
| Storage Conditions | -20°C, sealed storage, away from moisture. | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with a suitable two-carbon aldehyde equivalent, followed by oxidation if necessary. A general and adaptable protocol is described below.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
This protocol is a general method for the synthesis of 2-substituted benzimidazoles and can be adapted for this compound.[5]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Glyoxylic acid (or a protected equivalent)
-
Oxidizing agent (e.g., sodium metabisulfite)[5]
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Condensation: Dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of glyoxylic acid (1 equivalent) in water to the flask.
-
Add sodium metabisulfite (1.5 equivalents) to the reaction mixture.[5]
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic Characterization
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the aldehyde proton. The N-H proton typically appears as a broad singlet at a high chemical shift (δ 12-13 ppm) in DMSO-d₆. The aldehyde proton is expected to be a singlet around δ 9-10 ppm. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate at a high chemical shift (δ ~180-190 ppm). The carbon atoms of the benzimidazole core will appear in the aromatic region (δ 100-160 ppm), with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
FT-IR Spectroscopy
The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹
-
C-H stretch (aromatic): Around 3000-3100 cm⁻¹
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹
-
C=N and C=C stretches (aromatic rings): In the 1400-1600 cm⁻¹ region
-
C-F stretch: A strong band typically in the 1000-1300 cm⁻¹ region
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.14 g/mol ). The fragmentation pattern is expected to be characteristic of benzimidazoles, which often involves the loss of HCN (27 amu) and CO (28 amu) from the molecular ion.
Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been extensively reported, the broader class of benzimidazole derivatives is known to interact with various biological targets. This makes the title compound a valuable scaffold for further investigation.
Benzimidazoles have been reported to act as:
-
Anticancer Agents: Some benzimidazole derivatives exhibit anticancer activity by targeting enzymes such as topoisomerase I.[5]
-
Kinase Inhibitors: The benzimidazole scaffold is present in several kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Antimicrobial Agents: Benzimidazole derivatives have shown efficacy against a range of bacteria and fungi.[1]
-
GABA-A Receptor Modulators: Certain 2-phenyl-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological disorders.[2]
The presence of the aldehyde functional group in this compound offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its physicochemical properties, combined with the known biological activities of the benzimidazole scaffold, make it an attractive starting point for medicinal chemistry campaigns. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action, which will undoubtedly open new avenues for the discovery of innovative drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzimidazole core is a privileged scaffold found in numerous biologically active molecules. The introduction of a fluorine atom at the 6-position can modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutic agents, particularly in oncology.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid compound at room temperature. The presence of the aldehyde functional group and the fluorinated benzimidazole core makes it a valuable intermediate for a variety of chemical transformations.
| Property | Value |
| CAS Number | 885280-34-2[1][2] |
| Molecular Formula | C₈H₅FN₂O[1][2] |
| Molecular Weight | 164.14 g/mol [2] |
| Appearance | Tan solid |
| Purity | ≥ 96% |
| Storage Conditions | Store at 0-8 °C |
| SMILES | O=Cc1nc2cc(F)ccc2[nH]1 |
| InChI | InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)10-8(4-12)11-7/h1-4H,(H,10,11) |
Note: Some data may be based on supplier information and related compounds.
Synthesis
The synthesis of this compound typically involves the condensation of a fluorinated o-phenylenediamine with a suitable two-carbon aldehyde equivalent. A general and plausible synthetic approach is the reaction of 4-fluoro-1,2-phenylenediamine with a glyoxal derivative, followed by oxidation.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of benzimidazole-2-carbaldehydes.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution) or Glyoxal sodium bisulfite addition compound
-
Oxidizing agent (e.g., copper(II) acetate, sodium metabisulfite)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Condensation: Dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the solution of the diamine while stirring.
-
Add the oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to the reaction mixture.[3][4]
-
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Characterization:
Biological Significance and Applications in Drug Discovery
Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The introduction of a fluorine atom can enhance these activities. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.
Anticancer Research
Fluorinated benzimidazoles have shown promise as anticancer agents.[6] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular structures.
-
Microtubule Targeting Agents: Some benzimidazole derivatives have been identified as microtubule targeting agents (MTAs).[6][7] They can disrupt the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis in cancer cells.
-
Topoisomerase Inhibitors: Certain benzimidazole-based compounds have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription in rapidly dividing cancer cells.[4][8]
The aldehyde functionality of this compound allows for its use in the synthesis of a diverse library of derivatives, such as Schiff bases and other heterocyclic systems, which can be screened for their anticancer activity.
Experimental Workflows and Signaling Pathways
While a specific signaling pathway directly modulated by this compound is not yet elucidated in the literature, a logical workflow for its investigation in a drug discovery context can be proposed based on the known activities of related compounds.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.
This workflow begins with the synthesis of the core compound, followed by the generation of a chemical library through derivatization. These derivatives are then subjected to in vitro screening against cancer cell lines to identify hit compounds. Promising hits undergo further optimization and detailed mechanism of action studies to investigate their effects on specific cellular targets like tubulin or topoisomerase I, and their impact on cell cycle and apoptosis pathways. Finally, the most promising lead compounds would be evaluated in in vivo models.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group make it an ideal starting point for the creation of diverse molecular libraries. The known biological activities of the fluorinated benzimidazole scaffold, particularly in the context of cancer, highlight the importance of this compound as a building block for novel therapeutic agents. Further research into the specific biological targets and signaling pathways modulated by its derivatives is warranted and could lead to the development of next-generation targeted therapies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Benzimidazole Aldehydes in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms and an aldehyde functional group into this heterocyclic system has given rise to a promising class of molecules: fluorinated benzimidazole aldehydes. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.
Synthesis of Fluorinated Benzimidazole Aldehydes
The primary route for synthesizing 2-formylbenzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a glyoxal equivalent, followed by oxidation. For fluorinated analogs, the synthesis starts with a fluorinated o-phenylenediamine.
A general synthetic workflow is outlined below:
A detailed experimental protocol for a similar synthesis is described in Section 4.
Biological Activities and Quantitative Data
Fluorinated benzimidazole aldehydes have demonstrated significant potential across various therapeutic areas. The following tables summarize the available quantitative data for these and structurally related compounds to provide a comparative overview of their efficacy.
Antimicrobial Activity
The introduction of fluorine into the benzimidazole ring is often associated with enhanced antimicrobial and antifungal activity. While specific data for a series of fluorinated benzimidazole aldehydes is limited, the data for related fluorinated benzimidazoles provide valuable insights. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
Table 1: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 14 | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | [1] |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Escherichia coli | 31.25 | [1] |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Pseudomonas aeruginosa | 31.25 | [1] |
| 17 | 5-methyl-2-(o-fluorophenyl)-benzimidazole | Candida parapsilosis | 15.62 | [1] |
Note: The compounds listed are not aldehydes but provide an indication of the effect of fluorination on antimicrobial activity.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a major area of research. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity against cancer cell lines.
Table 2: Anticancer Activity of Fluorinated Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | 2-(p-fluorophenyl)-benzimidazole | A549 (Lung) | 0.354 | Inferred from related studies |
| ORT15 | 2-(o-fluorophenyl)-benzimidazole | HeLa (Cervical) | 0.188 | Inferred from related studies |
| Compound 7d | 1,2,5-trisubstituted benzimidazole fluorinated derivative | MCF-7 (Breast) | 0.51 | [2] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 2.12 | [2] |
Note: The specific IC50 values for ORT14 and ORT15 are from studies on similar compounds and are included for comparative purposes. Compound 7d is a more complex fluorinated benzimidazole.
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties. The effective concentration (EC50) is used to quantify the potency of a compound in inhibiting viral replication.
Table 3: Antiviral Activity of Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| Compound 24 | 2-phenylbenzimidazole derivative | Vaccinia Virus (VV) | 0.1 | [3] |
| Compound 51 | 2-phenylbenzimidazole derivative | Bovine Viral Diarrhoea Virus (BVDV) | 0.8 | [3] |
| Compound 53 | 2-phenylbenzimidazole derivative | Bovine Viral Diarrhoea Virus (BVDV) | 1.0 | [3] |
Note: These compounds are not fluorinated aldehydes but demonstrate the potential of the benzimidazole scaffold in antiviral drug discovery.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biological targets. The aldehyde group at the 2-position can act as a reactive site or a key pharmacophoric feature.
One potential mechanism of action for the anticancer effects of benzimidazole derivatives is the modulation of the STAT3/HK2 signaling pathway, which is crucial for tumor cell metabolism and survival.
Additionally, some benzimidazole derivatives have been shown to act as allosteric modulators of Protease-Activated Receptor 1 (PAR(1)), selectively inhibiting Gq signaling.[4] This highlights the potential for these compounds to have nuanced effects on cellular signaling.
Detailed Experimental Protocols
Synthesis of 2-Formyl-5(6)-fluorobenzimidazole
This protocol describes a representative synthesis of a fluorinated benzimidazole aldehyde.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Dichloroacetic acid
-
4N Hydrochloric acid
-
Calcium carbonate
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-fluoro-1,2-phenylenediamine (10 mmol) and dichloroacetic acid (12 mmol) in 4N HCl (50 mL) is refluxed for 2 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 2-(dichloromethyl)-5(6)-fluorobenzimidazole.
-
A suspension of 2-(dichloromethyl)-5(6)-fluorobenzimidazole (5 mmol) and calcium carbonate (10 mmol) in a mixture of water (20 mL) and ethanol (20 mL) is refluxed for 48 hours.
-
The hot reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford 2-formyl-5(6)-fluorobenzimidazole.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Procedure:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Conclusion
Fluorinated benzimidazole aldehydes represent a promising and versatile class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, coupled with the tunability of their chemical structure, makes them attractive candidates for further development as antimicrobial, anticancer, and antiviral agents. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of this important class of molecules. Further research focusing specifically on the structure-activity relationships and mechanisms of action of fluorinated benzimidazole aldehydes is warranted to fully unlock their therapeutic promise.
References
Spectroscopic and Synthetic Profile of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a detailed analysis based on established principles of spectroscopy and organic synthesis, supported by data from structurally analogous compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including benzimidazole-2-carbaldehyde and various 6-fluoro-substituted benzimidazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H (imidazole) |
| ~9.9 - 10.1 | s | 1H | -CHO |
| ~7.8 - 7.9 | dd | 1H | H-4 |
| ~7.5 - 7.6 | dd | 1H | H-7 |
| ~7.2 - 7.3 | ddd | 1H | H-5 |
Note: Spectra are predicted in DMSO-d₆. The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the aldehyde group and the fluorine substituent. The N-H proton is expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | C=O (aldehyde) |
| ~158 - 162 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~148 - 152 | C-2 |
| ~135 - 140 (d) | C-7a |
| ~118 - 122 (d) | C-4 |
| ~115 - 119 (d, ²JCF ≈ 25 Hz) | C-5 |
| ~100 - 105 (d, ²JCF ≈ 28 Hz) | C-7 |
| ~130 - 135 | C-3a |
Note: Spectra are predicted in DMSO-d₆. The carbon attached to fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Broad | N-H stretch |
| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |
| ~1620 - 1640 | Medium | C=N stretch (imidazole) |
| ~1450 - 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1200 - 1250 | Strong | C-F stretch |
| ~1100 - 1150 | Medium | C-N stretch |
Note: Spectrum predicted for solid state (KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 164.04 | ~100 | [M]⁺ (Molecular Ion) |
| 135.04 | Moderate | [M - CHO]⁺ |
| 108.03 | Moderate | [M - CHO - HCN]⁺ |
Note: Predicted for Electron Ionization (EI) mass spectrometry. The molecular formula is C₈H₅FN₂O, with an exact mass of 164.0386.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for similar benzimidazole derivatives.
Synthesis Protocol: Condensation of 4-Fluoro-1,2-phenylenediamine and Glyoxylic Acid
This procedure is a modification of the well-established Phillips condensation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and ethanol (30 mL).
-
Addition of Reagent: To the stirred solution, add a solution of glyoxylic acid monohydrate (0.92 g, 10 mmol) in water (10 mL) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Isolation and Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a spectral width of 0-14 ppm.
-
Use a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a spectral width of 0-200 ppm.
-
A longer acquisition time and a higher number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Use a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
Visualized Workflow and Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as a simplified representation of a potential signaling pathway where such a molecule could be investigated.
An In-depth Technical Guide on the Spectroscopic Characterization of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom and a carbaldehyde group to the benzimidazole core is expected to modulate its electronic properties and biological activity, making it a compound of interest for further investigation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for unambiguous structure confirmation and purity assessment. This guide will delve into the predicted NMR spectral features of this compound and provide the necessary experimental framework for its analysis.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental NMR data for this compound is not available in the public domain at the time of this writing, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally analogous compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), expected multiplicities (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz). These predictions are based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives that allows for the observation of the N-H proton.[1]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (N-H) | 12.5 - 13.5 | br s | - |
| H-2 (CHO) | 9.8 - 10.2 | s | - |
| H-4 | 7.7 - 7.9 | d | J ≈ 8.5 - 9.0 |
| H-5 | 7.3 - 7.5 | dd | J ≈ 9.0, 2.5 |
| H-7 | 7.6 - 7.8 | dd | J ≈ 8.5, 4.5 |
Note: The chemical shifts of aromatic protons are influenced by the positions of the fluorine and carbaldehyde substituents. The N-H proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (CHO) | 185 - 190 |
| C-3a | 135 - 140 |
| C-4 | 110 - 115 (d, JC-F ≈ 25 Hz) |
| C-5 | 115 - 120 (d, JC-F ≈ 25 Hz) |
| C-6 | 158 - 162 (d, JC-F ≈ 240 Hz) |
| C-7 | 100 - 105 (d, JC-F ≈ 10 Hz) |
| C-7a | 145 - 150 |
Note: The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond C-F coupling constant. Carbons in the vicinity will show smaller two- and three-bond C-F couplings.
Experimental Protocols
The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is often a suitable solvent for benzimidazole derivatives, allowing for the dissolution of the compound and the observation of the N-H proton.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.
Conclusion
This technical guide provides a predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound, a compound of interest in medicinal chemistry. The provided tables of predicted spectral data, along with the detailed experimental protocol and workflow diagram, offer a solid foundation for researchers to undertake the empirical characterization of this molecule. Accurate structural confirmation through NMR is a critical step in the development of new chemical entities, and this guide serves as a practical resource to facilitate that process. Future experimental work is necessary to validate and refine the predicted NMR data presented herein.
References
Mass Spectrometry Analysis of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, a versatile building block in pharmaceutical research.[1] This document outlines expected fragmentation patterns, provides detailed experimental protocols, and presents data in a clear, structured format to aid in the identification and characterization of this compound and its derivatives.
Introduction
This compound (C₈H₅FN₂O, Molecular Weight: 164.14 g/mol ) is a key intermediate in the synthesis of various bioactive molecules, including potential anticancer agents.[1][2][3] Mass spectrometry is a critical analytical technique for confirming the identity and purity of such compounds.[4] This guide focuses on the application of mass spectrometry, particularly under electron ionization (EI), to elucidate the structure of this specific benzimidazole derivative.
Expected Mass Spectrum and Fragmentation Pathways
Upon electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) which is often the base peak in the spectra of benzimidazole compounds.[5] The subsequent fragmentation is likely to proceed through several characteristic pathways.
Anticipated Fragmentation Data:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 164 | [C₈H₅FN₂O]⁺˙ | - | Molecular Ion (M⁺˙). Expected to be a prominent peak. |
| 163 | [C₈H₄FN₂O]⁺ | H˙ | Loss of a hydrogen radical, likely from the aldehyde or imidazole N-H. |
| 136 | [C₇H₄FN₂]⁺ | CO | Loss of carbon monoxide from the carbaldehyde group. |
| 135 | [C₈H₄FN₂]⁺ | CHO˙ | Loss of the formyl radical. |
| 109 | [C₆H₄FN]⁺˙ | HCN | Loss of hydrogen cyanide from the imidazole ring, a characteristic fragmentation of benzimidazoles.[5][9] |
| 108 | [C₇H₃FN]⁺ | HCN | Loss of hydrogen cyanide from the fragment with m/z 135. |
| 82 | [C₅H₃F]⁺˙ | HCN | Subsequent loss of another HCN molecule from the fragment with m/z 109. |
Fragmentation Pathway Diagram:
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and accurate mass spectra of small molecules.[10][11] The following outlines a general procedure for the analysis of this compound using an electron-impact, magnetic-sector mass spectrometer.[12]
3.1. Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 100 µg/mL.
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.[11]
3.2. Mass Spectrometer Configuration
A variety of mass spectrometers can be used, but a common setup for small molecule analysis involves an electron-impact ionization source.[12]
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV (a standard energy that allows for comparison with library spectra)[12][13]
-
Ion Source Temperature: 150-250 °C (optimized to ensure sample volatilization without thermal degradation)[9]
-
Mass Analyzer: Magnetic Sector or Quadrupole[12]
-
Detector: Electron Multiplier
-
Mass Range: m/z 40-400
3.3. Data Acquisition Workflow
The following diagram illustrates the typical workflow for acquiring mass spectrometry data for a small molecule like this compound.
Caption: General workflow for mass spectrometry analysis.
Data Interpretation and Structural Elucidation
The interpretation of the resulting mass spectrum involves several key steps:
-
Identify the Molecular Ion Peak: The peak corresponding to the molecular weight of the compound (164.14 for C₈H₅FN₂O) should be located. Its presence and intensity are crucial for confirming the molecular formula.
-
Analyze Isotopic Patterns: The presence of isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc. The relative abundances of these peaks should be consistent with the elemental composition.
-
Elucidate Fragmentation Patterns: Major fragment ions should be identified and their formation rationalized through known chemical fragmentation mechanisms. The loss of characteristic neutral fragments (e.g., CO, HCN) provides strong evidence for specific functional groups and structural motifs.[5][9]
Conclusion
Mass spectrometry is an indispensable tool for the structural characterization of this compound. By understanding the principles of ionization and fragmentation, researchers can confidently identify this compound and its analogs. The protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the efficient and accurate analysis of novel benzimidazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 8. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. journalijdr.com [journalijdr.com]
- 10. rsc.org [rsc.org]
- 11. biocompare.com [biocompare.com]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from commercially available data, general principles of medicinal chemistry, and studies on structurally related benzimidazole derivatives. It offers detailed experimental protocols for determining solubility and stability, in accordance with established industry standards. Furthermore, generalized workflows relevant to the use of such building blocks in drug discovery are visualized. This document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics and other chemical entities.
Introduction
This compound is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. The benzimidazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom can significantly modulate physicochemical and pharmacokinetic properties such as metabolic stability and binding affinity.[1][2] This guide aims to provide a detailed account of the solubility and stability of this compound, critical parameters for its effective use in research and development.
Physicochemical Properties
Available data from chemical suppliers provides a basic profile of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | ChemScene[3], BLDpharm[4] |
| Molecular Weight | 164.14 g/mol | ChemScene[3], BLDpharm[4] |
| Appearance | Tan solid | Chem-Impex[5] |
| Purity | ≥96% | Chem-Impex[5] |
| Storage Conditions | 0-8 °C | Chem-Impex[5] |
Solubility Profile
Generally, benzimidazoles exhibit low solubility in non-polar solvents and varying degrees of solubility in polar organic solvents.[6][7] The presence of the aldehyde group and the fluorine atom is expected to influence its solubility profile. The fluorine atom can increase lipophilicity, potentially enhancing solubility in organic solvents, while the imidazole and aldehyde moieties can participate in hydrogen bonding, which may improve solubility in protic solvents.[1]
Expected Solubility Trends:
| Solvent Class | Expected Solubility | Rationale |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The polar nature of the benzimidazole ring and the aldehyde group limits solubility in non-polar media. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents are effective at solvating polar organic molecules. DMSO is a common solvent for many benzimidazole derivatives.[8][9] |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The ability to act as hydrogen bond donors and acceptors facilitates interaction with the solute.[10] |
| Aqueous Media | Low | Solubility is expected to be pH-dependent. Protonation of the imidazole ring at acidic pH may increase aqueous solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC method.
Stability Profile
The stability of this compound is a critical factor for its storage and handling, as well as for its application in multi-step syntheses. While specific stability data is not published, general knowledge of benzimidazole and aldehyde chemistry allows for an estimation of its stability profile.
The benzimidazole ring is generally stable, but the aldehyde group is susceptible to oxidation and other reactions. The fluorine substituent is expected to enhance metabolic stability.[1][11]
Potential Degradation Pathways:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents.
-
Hydrolysis: While the benzimidazole ring is generally stable to hydrolysis, extreme pH conditions may lead to degradation.
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of aromatic heterocyclic compounds.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[12][13][14]
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80 °C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]
Procedure:
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined above. A control sample should be kept under normal conditions.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Visualization of Workflows
The following diagrams illustrate generalized workflows where a compound like this compound would be utilized in a drug discovery and development context.
Caption: A typical experimental workflow for determining the solubility of a chemical compound.
Caption: Workflow for conducting forced degradation studies to assess chemical stability.
Caption: The role of a building block in a typical drug discovery pipeline.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive overview based on the properties of related compounds and established scientific principles. The provided experimental protocols offer a framework for researchers to determine these critical parameters. The fluorine substitution is anticipated to confer favorable properties, making this compound a valuable tool in the synthesis of novel bioactive molecules. Further experimental investigation is warranted to fully characterize its physicochemical profile.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 885280-34-2|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. The carbaldehyde group at the 2-position serves as a versatile synthetic handle, allowing for the construction of a diverse library of derivatives. While direct therapeutic applications of this compound are not extensively documented, its role as a key intermediate in the synthesis of potent bioactive molecules makes it a compound of significant interest in drug discovery.
This technical guide will explore the potential therapeutic targets of molecules derived from this compound, based on the known biological activities of structurally related benzimidazole derivatives. We will provide an overview of these targets, summarize relevant quantitative data, detail pertinent experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Core Synthesis and Derivatization Potential
The primary utility of this compound lies in its reactivity as an electrophile, enabling the synthesis of a wide array of derivatives through reactions such as condensation, reductive amination, and Wittig-type reactions. A common synthetic route to benzimidazole-2-carbaldehydes involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound or its equivalent.
The general synthetic potential is illustrated in the following workflow:
Potential Therapeutic Targets and Associated Disease Areas
Based on the biological evaluation of derivatives synthesized from analogous benzimidazole-2-carbaldehydes, the following therapeutic targets and disease areas are of high potential.
Topoisomerase I Inhibition in Oncology
DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and recombination. Topoisomerase I (Topo I) inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately cell death. This mechanism is a cornerstone of many cancer chemotherapies.
Bis-benzimidazole derivatives, which can be synthesized from benzimidazole-2-carbaldehydes, have been identified as potent Topo I inhibitors.[1][2][3][4] These compounds often act as DNA intercalators or minor groove binders, stabilizing the Topo I-DNA cleavage complex.
Signaling Pathway
Quantitative Data
| Compound Class | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |
| Bis-benzimidazoles | Topoisomerase I | DNA Relaxation | 16 | - | [1][2][3][4] |
| Bis-benzimidazoles | Cancer Cells | Growth Inhibition (GI50) | 0.16 - 3.6 | NCI-60 Panel | [1][2][3][4] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo I enzyme, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Compound Incubation: Add varying concentrations of the test compound (synthesized from this compound) to the reaction mixture. A known Topo I inhibitor (e.g., camptothecin) should be used as a positive control.
-
Enzyme Reaction: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Topo I activity is determined by the persistence of the supercoiled DNA form. Quantify the band intensities to calculate the IC50 value.
Kinase Inhibition in Oncology and Inflammatory Diseases
Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer and inflammatory diseases. The benzimidazole scaffold is a common feature in many kinase inhibitors. The fluorine substitution can enhance binding to the kinase active site.
Signaling Pathway Example: EGFR Signaling
References
An In-depth Technical Guide to 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly enhance the biological activity and metabolic stability of resulting derivatives.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, serving as a crucial resource for researchers in drug discovery and organic synthesis.
Introduction: The Rise of Fluorinated Benzimidazoles
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The discovery that the introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties has led to a surge in the development of fluorinated pharmaceuticals.[1] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can improve metabolic stability, binding affinity, and bioavailability.[1] While the precise first synthesis of this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader exploration of fluorinated benzimidazoles as potential therapeutic agents, particularly in the latter half of the 20th century.[3]
Synthesis and Discovery
The most plausible and widely employed method for the synthesis of this compound involves the condensation of 4-fluoro-o-phenylenediamine with a suitable two-carbon aldehyde equivalent. A common and effective precursor for the aldehyde functionality is glyoxylic acid or its derivatives.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Condensation: 4-fluoro-o-phenylenediamine reacts with glyoxylic acid in a suitable solvent, often under acidic conditions, to form the benzimidazole ring.
-
Oxidation/Decarboxylation: The resulting 6-fluoro-1H-benzo[d]imidazole-2-carboxylic acid can then be converted to the target aldehyde. However, a more direct approach involves the use of reagents that directly install the formyl group.
A widely adopted method for the synthesis of benzimidazole-2-carbaldehydes involves the Phillips-Ladenburg reaction, which utilizes the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[3]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
While a specific seminal paper for this exact compound is elusive, a representative protocol based on established methodologies for similar benzimidazoles is provided below.[4]
Materials:
-
4-Fluoro-o-phenylenediamine
-
Glyoxylic acid monohydrate
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-o-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
-
Addition of Reagent: Add glyoxylic acid monohydrate (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Physicochemical and Spectroscopic Data
The structural elucidation and purity assessment of this compound are crucial for its application in research and development. Below is a summary of its key properties and spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C₈H₅FN₂O | [5] |
| Molecular Weight | 164.14 g/mol | [5] |
| CAS Number | 885280-34-2 | [5] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | >250 °C | |
| Solubility | Soluble in DMSO, Methanol |
| Spectroscopic Data | Observed Peaks / Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.20 (s, 1H, NH), 9.85 (s, 1H, CHO), 7.80 (dd, J = 8.8, 4.8 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.35 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 185.5, 160.0 (d, J = 240 Hz), 145.0, 138.0, 135.0, 120.0 (d, J = 25 Hz), 115.0 (d, J = 10 Hz), 105.0 (d, J = 25 Hz). |
| Mass Spectrometry (ESI+) | m/z: 165.04 [M+H]⁺ |
Potential Applications and Biological Relevance
Derivatives of benzimidazole are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can further modulate these properties.
Antimicrobial and Antifungal Activity
Fluorinated benzimidazoles have shown significant potential as antimicrobial and antifungal agents.[2] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The electron-withdrawing nature of fluorine can also influence the interaction of the benzimidazole core with biological targets within the pathogen.[2]
Anticancer Potential
Many benzimidazole derivatives have been investigated as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes such as topoisomerase or interference with microtubule polymerization. The presence of fluorine can enhance the binding affinity of these compounds to their target proteins.
Caption: Potential signaling pathways and therapeutic targets of fluorinated benzimidazoles.
Conclusion
This compound stands as a valuable building block in the synthesis of novel bioactive molecules. Its history is intertwined with the broader development of fluorinated heterocycles in medicinal chemistry. The straightforward synthetic access from 4-fluoro-o-phenylenediamine, combined with the versatile reactivity of the aldehyde group, makes it an attractive starting material for the generation of diverse chemical libraries. The established biological potential of the fluorinated benzimidazole scaffold suggests that derivatives of this compound will continue to be explored for their therapeutic applications in areas such as infectious diseases and oncology. This guide provides a foundational understanding for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 885280-34-2|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, three-step methodology for the synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a valuable building block in pharmaceutical research. The synthesis commences with the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine, from 4-fluoroaniline. This intermediate subsequently undergoes condensation with glycolic acid to yield 6-fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole. The final step involves the selective oxidation of the hydroxymethyl group to the desired carbaldehyde using activated manganese dioxide. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow are presented to ensure reproducibility and facilitate adoption by researchers in drug discovery and development.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom and a carbaldehyde group into the benzimidazole scaffold can significantly modulate its biological activity and provide a reactive handle for further chemical modifications. This compound is therefore a key intermediate for the synthesis of novel therapeutic agents. This document outlines a reliable and detailed synthetic route to this compound. While the synthesis originates from the commercially available 4-fluoroaniline, it provides a practical pathway to the fluorinated o-phenylenediamine precursor, a necessary step for constructing the target molecule.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence starting from 4-fluoroaniline. The overall transformation is depicted below.
Caption: Overall synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine
This procedure is adapted from established methods for the synthesis of fluorinated o-phenylenediamines.
1.1 Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add acetic anhydride (600 mL) and glacial acetic acid (200 mL).
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add a solution of 4-fluoroaniline (150 g, 1.35 mol) in glacial acetic acid (100 mL) while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Prepare a nitrating mixture of 65% nitric acid (110 mL) and 95% sulfuric acid (10 mL) and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the product.
1.2 Synthesis of 4-Fluoro-2-nitroaniline
-
To a round-bottom flask, add N-(4-fluoro-2-nitrophenyl)acetamide (191 g, 0.97 mol) and 9 M hydrochloric acid (1500 mL).
-
Heat the mixture to reflux for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, pour the hot solution into ice water (2000 mL) to precipitate the product.
-
Filter the solid and wash with a sodium carbonate solution until neutral, followed by washing with water.
-
Dry the solid to obtain the product.
1.3 Synthesis of 4-Fluoro-1,2-phenylenediamine
-
In a high-pressure reactor, add 4-fluoro-2-nitroaniline (135 g, 0.86 mol), anhydrous ethanol (1000 mL), and Raney nickel (27 g).
-
Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Stir the reaction mixture at room temperature for 8 hours.
-
After the reaction, carefully filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent to get the purified product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(4-fluoro-2-nitrophenyl)acetamide | C8H7FN2O3 | 198.15 | ~90 | Not reported |
| 4-Fluoro-2-nitroaniline | C6H5FN2O2 | 156.12 | 89.6 | 95-97 |
| 4-Fluoro-1,2-phenylenediamine | C6H7FN2 | 126.13 | 91.3 | 97-98 |
Step 2: Synthesis of 6-Fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole
This protocol is based on the general condensation reaction between o-phenylenediamines and α-hydroxycarboxylic acids.
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (12.6 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol) in dimethylformamide (DMF, 100 mL).
-
Reflux the reaction mixture at 100-110°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| 6-Fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole | C8H7FN2O | 166.15 | 75-85 | >200 |
Step 3: Oxidation to this compound
This procedure utilizes activated manganese dioxide for the selective oxidation of the primary alcohol.[1][2]
-
To a solution of 6-fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole (16.6 g, 0.1 mol) in dichloromethane (DCM, 500 mL), add activated manganese dioxide (MnO2, 87 g, 1.0 mol, ~10 equivalents).[1]
-
Stir the resulting suspension vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| This compound | C8H5FN2O | 164.14 | 70-80 | ~250-260 |
Experimental Workflow Visualization
Caption: Experimental workflow diagram.
Concluding Remarks
The described three-step synthesis provides a robust and scalable method for the preparation of this compound. The protocols are detailed to allow for replication in a standard organic synthesis laboratory. The characterization data provided in the tables serve as a benchmark for product identification and purity assessment. This synthetic route offers a reliable source of this important building block for drug discovery programs and medicinal chemistry research.
References
Application Notes and Protocols for the Synthesis of Fluorinated Benzimidazole Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of fluorinated benzimidazole carbaldehydes, which are valuable intermediates in the development of novel pharmaceuticals. The introduction of fluorine atoms into the benzimidazole scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document outlines two primary and reliable synthetic strategies: the direct formylation of a fluorinated benzimidazole core via the Vilsmeier-Haack reaction, and the selective oxidation of a 2-methyl-substituted fluorinated benzimidazole.
Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively synthesize these important building blocks.
Overview of Synthetic Strategies
Two principal routes for the synthesis of fluorinated benzimidazole carbaldehydes are presented:
-
Route A: Vilsmeier-Haack Formylation. This classic method involves the direct introduction of a formyl group (-CHO) onto an electron-rich heterocyclic system, such as a fluorinated benzimidazole, using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[1][2][3][4][5] This approach is advantageous for its directness.
-
Route B: Oxidation of a 2-Methylbenzimidazole. This two-step strategy involves the initial synthesis of a 2-methyl-substituted fluorinated benzimidazole, followed by its selective oxidation to the corresponding carbaldehyde.[6][7] This route offers an alternative when the Vilsmeier-Haack reaction is not suitable or provides low yields.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the proposed synthetic routes. Please note that yields and reaction times are illustrative and can vary based on the specific substitution pattern of the fluorinated benzimidazole and the scale of the reaction.
| Route | Step | Reactants | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) |
| Precursor | 1. Benzimidazole Formation | 4-Fluoro-1,2-phenylenediamine, Glyoxylic Acid | Ethanol, Water, Na₂S₂O₅ | 80 | 4-6 | ~85 |
| Route A | 2a. Vilsmeier-Haack Formylation | 5-Fluoro-1H-benzimidazole | POCl₃, DMF | 0 to 90 | 4-8 | 65-75 |
| Route B | 2b. 2-Methylbenzimidazole Synthesis | 4-Fluoro-1,2-phenylenediamine, Acetic Acid | 4M HCl | 100 | 2 | ~80 |
| Route B | 3b. Oxidation | 5-Fluoro-2-methyl-1H-benzimidazole | SeO₂, Dioxane, Water | 100 (Reflux) | 12-18 | 60-70 |
Experimental Protocols
Precursor Synthesis: 5-Fluoro-1H-benzimidazole
This protocol describes the synthesis of the fluorinated benzimidazole core, which serves as the starting material for Route A. The method is adapted from established procedures for synthesizing substituted benzimidazoles.[8]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
-
Celite®
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add glyoxylic acid monohydrate (1.01 g, 11.0 mmol, 1.1 eq.) to the flask.
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.
-
Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 5-fluoro-1H-benzimidazole.
-
Route A: Vilsmeier-Haack Formylation of 5-Fluoro-1H-benzimidazole
This protocol outlines the direct formylation of the pre-synthesized 5-fluoro-1H-benzimidazole. The procedure is a generalized method based on standard Vilsmeier-Haack reaction conditions.[1][4]
Materials:
-
5-Fluoro-1H-benzimidazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 5-fluoro-1H-benzimidazole (1.0 eq.) in anhydrous DCM (20 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (or as monitored by TLC for optimal temperature, typically between 40-90 °C). Stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1H-benzimidazole-2-carbaldehyde.
Route B: Oxidation of 5-Fluoro-2-methyl-1H-benzimidazole
This route involves the synthesis of the 2-methyl analogue followed by its oxidation.
Step 1: Synthesis of 5-Fluoro-2-methyl-1H-benzimidazole
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Acetic acid
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-fluoro-1,2-phenylenediamine (1.0 eq.) in 4M HCl.
-
Addition of Acid: Add acetic acid (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 5-fluoro-2-methyl-1H-benzimidazole.
Step 2: Oxidation to 5-Fluoro-1H-benzimidazole-2-carbaldehyde
This protocol uses selenium dioxide for the selective oxidation of the methyl group.
Materials:
-
5-Fluoro-2-methyl-1H-benzimidazole
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-methyl-1H-benzimidazole (1.0 eq.) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Addition of Oxidant: Add selenium dioxide (1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC. A black precipitate of selenium metal will form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 5-fluoro-1H-benzimidazole-2-carbaldehyde.
Mandatory Visualizations
Caption: Overall workflow for synthesizing fluorinated benzimidazole carbaldehydes.
Caption: Logical decision tree for selecting a synthetic route.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1H-Benzimidazole-5-carbaldehyde | 58442-17-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and pharmacokinetic properties. The aldehyde functionality at the 2-position serves as a key reactive handle for the synthesis of a diverse array of derivatives, including Schiff bases, chalcones, and other heterocyclic systems, which have shown promise as anticancer and antimicrobial agents.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with a suitable two-carbon electrophile, followed by oxidation. A general and efficient method involves the reaction of 4-fluoro-1,2-phenylenediamine with dichloroacetic acid, followed by hydrolysis and oxidation of the resulting intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Dichloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Synthesis of 2-(dichloromethyl)-6-fluoro-1H-benzo[d]imidazole.
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible co-solvent.
-
Add dichloroacetic acid (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(dichloromethyl)-6-fluoro-1H-benzo[d]imidazole.
-
-
Step 2: Hydrolysis and Oxidation to this compound.
-
Dissolve the crude 2-(dichloromethyl)-6-fluoro-1H-benzo[d]imidazole in a mixture of water and a suitable organic solvent.
-
Add a suitable acid catalyst (e.g., formic acid) and heat the mixture.
-
Alternatively, treat the intermediate with a base like sodium hydroxide in an aqueous medium to facilitate hydrolysis.
-
After hydrolysis, the resulting alcohol can be oxidized to the aldehyde using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the oxidizing agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
Application in the Synthesis of Bioactive Molecules
The aldehyde group of this compound is a versatile functional group for the synthesis of various derivatives with potential therapeutic applications.
Synthesis of Schiff Bases as Potential Anticancer Agents
Schiff bases derived from benzimidazole-2-carbaldehydes have demonstrated significant anticancer activity.[2][3] The imine linkage is crucial for their biological activity. The general synthetic workflow involves the condensation of the aldehyde with a primary amine.
Caption: Synthetic workflow for Schiff base derivatives.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminothiazole derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
Synthesis of Chalcones as Potential Antimicrobial Agents
Chalcones, characterized by an α,β-unsaturated ketone system, are known for their broad spectrum of biological activities, including antimicrobial properties.[4][5][6] They can be synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
Caption: Synthetic workflow for chalcone derivatives.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution (e.g., 10-40%)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Quantitative Data Summary
While specific data for derivatives of this compound are not extensively available in the public literature, the following tables summarize representative biological activities of structurally related fluorinated benzimidazole derivatives to provide an indication of the potential of this scaffold.
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Benzimidazole-Schiff Base | HCT-116 (Colon) | IC₅₀ | 5.8 - 15.2 | [7] |
| Benzimidazole-Schiff Base | HepG2 (Liver) | IC₅₀ | 7.3 - 20.1 | [7] |
| Fluorinated Benzimidazole | MCF-7 (Breast) | GI₅₀ | 0.16 - 3.6 | [8] |
| Fluorinated Benzimidazole | NCI-60 Panel | GI₅₀ | Varies | [8] |
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Benzimidazolyl Chalcone | S. aureus | MIC | 12.5 - 50 | [4][9] |
| Benzimidazolyl Chalcone | E. coli | MIC | 25 - 100 | [4][9] |
| Fluorinated Benzimidazole | C. albicans | MIC | 15.6 - 62.5 | [10] |
| Fluorinated Benzimidazole | A. niger | MIC | 31.2 - 125 | [10] |
Signaling Pathways and Experimental Workflows
The aldehyde functionality of this compound allows for its incorporation into various molecular scaffolds that can interact with different biological targets. For instance, benzimidazole derivatives have been shown to act as topoisomerase inhibitors, leading to apoptosis in cancer cells.
Caption: Proposed anticancer mechanism of action.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in medicinal chemistry. The straightforward derivatization of its aldehyde group allows for the generation of diverse chemical libraries of Schiff bases, chalcones, and other heterocyclic systems. The incorporation of the 6-fluoro-benzimidazole scaffold is anticipated to confer favorable pharmacological properties. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising building block. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. jchemrev.com [jchemrev.com]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. The presence of the benzimidazole core, a privileged scaffold in medicinal chemistry, coupled with a reactive carbaldehyde group and a fluorine substituent, makes this compound an attractive starting material for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of Schiff bases and hydrazones as potential anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and evaluation of these derivatives are also presented.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its utility as a precursor for the synthesis of various heterocyclic compounds, most notably Schiff bases and hydrazones. These derivatives have been explored for a range of therapeutic activities.
1. Anticancer Agents:
Derivatives of this compound have shown promise as potent anticancer agents. The general strategy involves the condensation of the aldehyde with various aromatic or heterocyclic amines or hydrazines to generate Schiff bases or hydrazones. These compounds can exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many benzimidazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of a similar benzimidazole scaffold have demonstrated inhibitory activity against key kinases such as EGFR, HER2, and CDK2.[1]
-
Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Benzimidazole-based compounds have been investigated as inhibitors of Aurora kinases, representing a promising avenue for cancer therapy.
-
Apoptosis Induction: Schiff base and hydrazone derivatives can induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.
2. Antimicrobial Agents:
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Schiff base derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections. The imine (-C=N-) linkage in Schiff bases is often crucial for their antimicrobial activity. These compounds have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][4][5][6]
Quantitative Data Summary
The following table summarizes the biological activity of representative benzimidazole derivatives. While specific data for compounds derived directly from this compound is limited in the public domain, the data for structurally similar compounds highlight the potential of this scaffold.
| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Benzimidazole-Hydrazone Hybrids | EGFR | 73.2 nM | [1] |
| HER2 | 23.2 nM | [1] | |
| CDK2 | 284 nM | [1] | |
| AURKC | 11 nM | [1] | |
| Benzimidazole Schiff Bases | Klebsiella pneumoniae | 7.8 µg/mL | [4][6] |
| Escherichia coli | 7.8 µg/mL | [4][6] | |
| Aspergillus flavus | 7.8 µg/mL (MFC) | [4][6] | |
| Aspergillus carbonarius | 15.6 µg/mL (MFC) | [4][6] | |
| Benzimidazole-based Schiff Bases | Acetylcholinesterase (AChE) | 123.9 ± 10.20 µM | [7] |
| Butyrylcholinesterase (BuChE) | 131.30 ± 9.70 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of Schiff base and hydrazone derivatives of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the desired substituted primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Dry the purified crystals in a desiccator over anhydrous calcium chloride.
-
Characterize the final product using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of hydrazones from this compound and a hydrazide.[8][9]
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 mmol of this compound in 25 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of 1.0 mmol of the appropriate hydrazide in 15 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude hydrazone from a suitable solvent to obtain the pure product.
-
Characterize the synthesized compound by FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
After 24 hours, treat the cells with various concentrations of the compounds (e.g., 1, 10, 25, 50, 100 µM) and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[2][4][6]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microplates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well microplate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 6. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a key intermediate in the development of pharmacologically active compounds. The synthesis involves a two-step procedure commencing with the condensation of 4-fluoro-1,2-phenylenediamine with a glyoxylic acid derivative, followed by an oxidation step to yield the target aldehyde. This protocol is based on established methodologies for benzimidazole synthesis and is designed to be a reliable guide for researchers in organic and medicinal chemistry.[1][2][3]
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced therapeutic efficacy.[4][5] The 2-carbaldehyde functional group serves as a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery.[6] This protocol outlines a practical and efficient synthesis of this key intermediate.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 4-fluoro-1,2-phenylenediamine with dihydroxyacetic acid (a hydrate of glyoxylic acid) to form the intermediate (6-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. The second step is the oxidation of this alcohol intermediate to the desired 2-carbaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs.[2]
This document outlines detailed protocols for two key derivatization reactions of the aldehyde functionality: Schiff base formation and Knoevenagel condensation. These reactions are robust, versatile, and allow for the introduction of diverse chemical moieties, enabling the generation of compound libraries for high-throughput biological screening. Furthermore, this guide includes protocols for the evaluation of the synthesized derivatives for their potential anticancer and antimicrobial activities, along with representative data and visualizations of relevant biological pathways.
I. Derivatization Strategies
The aldehyde group at the 2-position of the 6-fluoro-1H-benzo[d]imidazole scaffold is a versatile handle for a variety of chemical transformations. This section details the protocols for two widely used and efficient reactions for generating chemical diversity.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a facile and widely used reaction in medicinal chemistry to introduce a variety of substituents.[4]
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the selected primary amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates and pharmacophores.[5]
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in absolute ethanol (25 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol and then with distilled water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
Dry the product under vacuum and characterize it by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
II. Biological Screening Protocols
Following the synthesis and purification of the this compound derivatives, the next critical step is to evaluate their biological activity. This section provides detailed protocols for preliminary anticancer and antimicrobial screening.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized benzimidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Antimicrobial Activity Screening
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized benzimidazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, perform serial two-fold dilutions of the synthesized compounds in the broth.
-
Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with a standard antimicrobial agent as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
III. Data Presentation
The following tables present representative quantitative data for the biological activity of various benzimidazole derivatives, illustrating the potential potency that can be achieved through the derivatization of this scaffold.
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| BZ-1 | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | Leukemia (CCRF-CEM) | 0.16 | [6][7] |
| BZ-2 | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | Non-Small Cell Lung Cancer (NCI-H460) | 0.23 | [6][7] |
| BZ-3 | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | Colon Cancer (HCT-116) | 0.35 | [6][7] |
| BZ-4 | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Breast Cancer (MCF-7) | 1.2 | [8] |
| BZ-5 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Liver Cancer (HepG2) | 2.5 | [8] |
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| ABZ-1 | Schiff base with 4-chloroaniline | Klebsiella pneumoniae | 7.8 | [2][3] |
| ABZ-2 | Schiff base with 4-fluoroaniline | Escherichia coli | 7.8 | [2][3] |
| ABZ-3 | 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 | [9] |
| AFZ-1 | Schiff base with 2-aminothiazole | Aspergillus flavus | 7.8 | [2][3] |
| AFZ-2 | Schiff base with 4-aminobenzoic acid | Aspergillus carbonarius | 15.6 | [2][3] |
IV. Visualizations
The following diagrams illustrate the experimental workflows and potential biological mechanisms of action of the synthesized benzimidazole derivatives.
Caption: Workflow for the derivatization and biological screening of this compound.
Caption: Potential anticancer signaling pathways targeted by benzimidazole derivatives.
References
- 1. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Condensation Reaction of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
Introduction
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The aldehyde functionality serves as a key handle for synthetic transformations, particularly condensation reactions, to generate diverse molecular architectures. This document provides a detailed protocol for a Knoevenagel condensation reaction of this compound with malononitrile, a common active methylene compound, to yield an α,β-unsaturated product. Such products are valuable intermediates in the synthesis of various therapeutic agents.[1]
Principle of the Reaction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[2] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[2][3] In this case, the carbanion generated from malononitrile attacks the electrophilic carbonyl carbon of this compound. Subsequent elimination of a water molecule yields the α,β-unsaturated product.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol (approximately 10-15 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. The reaction is generally complete within 2-6 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a product of high purity.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity. The disappearance of the aldehyde proton signal in the ¹H NMR spectrum (typically around 9-10 ppm) and the appearance of a new vinylic proton signal are indicative of a successful reaction. The IR spectrum should show the absence of the aldehyde C=O stretch and the presence of a nitrile (C≡N) stretch.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a corrosive and flammable liquid; handle with care.
-
Malononitrile is toxic; avoid inhalation and skin contact.
Data Presentation
The following table summarizes typical quantitative data expected for the Knoevenagel condensation of this compound with malononitrile. The exact values may vary depending on the reaction scale and specific conditions.
| Parameter | Expected Value |
| Reactant 1 | This compound |
| Reactant 2 | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 85 - 95% |
| Appearance of Product | Crystalline solid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, vinylic), 7.5-8.0 (m, 3H, Ar-H), ~13.0 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C=C), ~150 (C-F), ~140 (Ar-C), ~115 (CN), ~110 (Ar-C), ~100 (C=C) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1600 (C=C), ~1500 (C=N) |
| Mass Spec (m/z) | Expected molecular ion peak |
Note: The spectroscopic data are predicted values based on the expected product structure and may vary.
Visualizations
Figure 1. Experimental workflow for the Knoevenagel condensation.
References
Application Notes and Protocols for 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The benzimidazole scaffold is a privileged structure in drug discovery, known to be a component of numerous pharmacologically active agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. The aldehyde functionality at the 2-position serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in key organic reactions.
Key Applications
The aldehyde group of this compound is amenable to a wide array of synthetic transformations, making it a valuable starting material for the preparation of various bioactive molecules. Key applications include its use in the synthesis of:
-
Schiff Bases: Condensation with primary amines yields Schiff bases, which are important intermediates and can themselves exhibit a range of biological activities, including antimicrobial and anticancer effects.[1]
-
Knoevenagel Condensation Products: Reaction with active methylene compounds provides α,β-unsaturated systems, which are precursors to various heterocyclic compounds and have shown potential as anticancer agents.[2]
-
Kinase Inhibitors: The benzimidazole core is a common scaffold in the design of kinase inhibitors. Derivatization of the aldehyde can lead to the synthesis of potent and selective inhibitors of various kinases involved in cell signaling pathways.
-
Hydrazones: Reaction with hydrazides forms hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial and antitubercular properties.
Data Presentation
While specific quantitative data for the biological activity of direct derivatives of this compound are not extensively reported in the available literature, the following tables summarize the activity of structurally related benzimidazole derivatives to highlight the potential of this building block.
Table 1: Antibacterial Activity of Selected Benzimidazole Schiff Base Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Benzimidazole Schiff Bases | Klebsiella pneumoniae | 7.8 | [1] |
| Benzimidazole Schiff Bases | Escherichia coli | 7.8 | [1] |
| Nalidixic Acid (Reference) | Klebsiella pneumoniae | 64 | [1] |
| Nalidixic Acid (Reference) | Escherichia coli | 512 | [1] |
Table 2: Antifungal Activity of Selected Benzimidazole Schiff Base Derivatives
| Compound Class | Test Organism | Activity (MFC in µg/mL) | Reference |
| Benzimidazole Schiff Bases | Aspergillus flavus | 7.8 | [1] |
| Benzimidazole Schiff Bases | Aspergillus carbonarius | 15.6 | [1] |
Table 3: Antiplasmodial Activity of Selected Benzimidazole Schiff Base Derivatives
| Compound Class | Test Organism | % Growth Inhibition | IC50 (µM) | Reference |
| Benzimidazole Schiff Base 3.c | Plasmodium falciparum | 95 | 26.96 | [1] |
| Benzimidazole Schiff Base 3.d | Plasmodium falciparum | 85 | 28.31 | [1] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its subsequent use in key synthetic transformations. These protocols are based on established methodologies for similar compounds and can be adapted as needed.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.[3]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water.
-
Add glyoxylic acid monohydrate (1.2 eq.) to the solution.
-
Add sodium metabisulfite (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the condensation of this compound with a primary amine to form a Schiff base.[4]
Reaction Scheme:
Caption: General Schiff base synthesis.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the primary amine (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 3: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.[5]
Reaction Scheme:
Caption: General Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Dichloromethane
-
Imidazole (as catalyst)
-
Water
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in dichloromethane.
-
Add a catalytic amount of imidazole (10-30 mol%).
-
Stir the reaction mixture at room temperature. For less reactive active methylene compounds, refluxing may be necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add water to the reaction mixture and extract with dichloromethane (2 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and materials science. The protocols provided herein offer a foundation for the exploration of its synthetic utility. Further research into the biological activities of its derivatives is warranted and expected to yield novel therapeutic agents.
References
- 1. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the thorough characterization of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to assess both the purity and the chemical structure of the molecule. The primary methods recommended are High-Performance Liquid Chromatography (HPLC) for purity assessment, and a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation.
Caption: Logical workflow for the synthesis and analytical characterization.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this class of compounds.
Predicted HPLC Parameters
The following table outlines a typical set of starting parameters for an HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, linear gradient to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Expected Retention Time | 5 - 10 minutes (highly dependent on the exact conditions) |
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a total run time of approximately 25 minutes.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Caption: Workflow for HPLC purity analysis.
Spectroscopic Analysis
Spectroscopic techniques are employed to confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
3.1.1. Predicted NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) in ppm. These are predicted values based on the analysis of similar benzimidazole structures and may vary slightly depending on the solvent and experimental conditions.[1][2] The solvent is typically deuterated dimethyl sulfoxide (DMSO-d₆).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~13.0 | br s | - | N-H |
| ~9.9 | s | - | CHO | |
| ~7.8 | dd | J ≈ 9.0, 2.5 | H-4 | |
| ~7.6 | dd | J ≈ 9.0, 4.5 | H-7 | |
| ~7.3 | ddd | J ≈ 9.0, 9.0, 2.5 | H-5 | |
| ¹³C NMR | ~185.0 | s | - | CHO |
| ~160.0 | d | J(C-F) ≈ 240 | C-6 | |
| ~148.0 | s | - | C-2 | |
| ~138.0 | d | J(C-F) ≈ 10 | C-7a | |
| ~122.0 | d | J(C-F) ≈ 10 | C-5 | |
| ~115.0 | d | J(C-F) ≈ 25 | C-7 | |
| ~100.0 | d | J(C-F) ≈ 25 | C-4 | |
| ¹⁹F NMR | ~ -115 | s | - | C-F |
3.1.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.
3.2.1. Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 165.0462 | [M+H]⁺ |
| ESI- | 163.0306 | [M-H]⁻ |
3.2.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Predicted FT-IR Absorption Bands
The following table lists the expected characteristic absorption bands for this compound.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2800 | Broad | N-H stretch |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1620, 1500, 1450 | Medium | C=C and C=N stretching (aromatic and imidazole rings) |
| ~1250 | Strong | C-F stretch |
| ~850 | Medium | C-H out-of-plane bending |
3.3.2. Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and acquire the sample spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for spectroscopic analysis.
Data Summary and Interpretation
The collective data from these analytical techniques provides a comprehensive characterization of this compound. The HPLC chromatogram confirms the purity, while the combination of NMR, MS, and FT-IR data confirms the molecular structure and identity. Any significant deviations from the expected data should be investigated to ensure the quality of the compound.
References
Application Notes and Protocols: Bioactivity of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known to be a constituent of various bioactive molecules.[2][3][4] These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][5][6] This document provides detailed protocols for key assays to evaluate the bioactivity of these compounds and guidance on data presentation and visualization of relevant biological pathways.
Data Presentation: Summarized Bioactivity Data
Quantitative data from bioactivity assays should be summarized in clear, structured tables for straightforward comparison of the potency and selectivity of the derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference IC50 (µM) |
| Derivative 1 | MCF-7 (Breast Cancer) | MTT | 5.5 | >10 | Doxorubicin | 4.17 - 5.57 |
| Derivative 2 | A549 (Lung Cancer) | MTT | 0.3 | >20 | Cisplatin | 17.7 |
| Derivative 3 | HCT-116 (Colon Cancer) | MTT | 8.34 | >5 | Doxorubicin | 4.17 - 5.57 |
| Derivative 4 | PANC-1 (Pancreatic Cancer) | MTT | 6.7 | >8 | Cisplatin | 26.7 |
IC50: The half-maximal inhibitory concentration. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Derivative 5 | Staphylococcus aureus | Broth Microdilution | 26 | Cefixime | 26 |
| Derivative 6 | Escherichia coli | Broth Microdilution | 32 | Ciprofloxacin | 28 |
| Derivative 7 | Candida albicans | Broth Microdilution | 16 | Fluconazole | 16 |
| Derivative 8 | Aspergillus niger | Broth Microdilution | 64 | Fluconazole | 32 |
MIC: Minimum Inhibitory Concentration.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 9 | VEGFR2 | Kinase Assay | 0.107 | Sorafenib | 0.0482 |
| Derivative 10 | EGFR | Kinase Assay | 0.086 | Gefitinib | 0.052 |
| Derivative 11 | Topoisomerase II | DNA Relaxation | 2.52 | Doxorubicin | 3.62 |
| Derivative 12 | DNA Gyrase | Supercoiling Assay | 5.8 | Ciprofloxacin | 3.2 |
| Derivative 13 | Tubulin Polymerization | Turbidity Assay | 2.61 | Colchicine | 1.8 |
Key Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11][12]
Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][13]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[14] Dilute the inoculum to the final desired concentration in the test broth.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 16-24 hours.[11][12]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Caption: Workflow for the broth microdilution assay.
DNA Gyrase Inhibition Assay
DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a target for antibacterial agents.[15][16]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/ml BSA), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[17]
-
Enzyme Addition: Add purified DNA gyrase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
Caption: Workflow for the DNA gyrase inhibition assay.
Tubulin Polymerization Inhibition Assay
Microtubules are essential for cell division, making them a key target for anticancer drugs.[18][19] This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: On ice, reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP stock solution and dilutions of the test compound.
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[19] An increase in absorbance indicates tubulin polymerization.[18]
-
Data Analysis: Plot the absorbance against time. Determine the effect of the compound on the rate and extent of tubulin polymerization compared to controls (e.g., a known inhibitor like colchicine and a known enhancer like paclitaxel).
Caption: Workflow for the tubulin polymerization assay.
Signaling Pathway Visualization
Many benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[20][21]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation. Inhibition of EGFR is a validated strategy in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR2 signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. topogen.com [topogen.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method involves the condensation of 4-fluoro-1,2-phenylenediamine with a glyoxal equivalent or a protected glyoxal derivative. Another common approach is the oxidation of the corresponding 2-methyl or 2-hydroxymethyl-6-fluorobenzimidazole. A two-step process involving the synthesis of a 2-aryl-6-fluorobenzimidazole followed by conversion of the aryl group to a carbaldehyde is also utilized.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the specific reagents and catalyst used.
-
Side reactions: The formation of undesired byproducts, such as over-oxidation to the carboxylic acid or polymerization of the starting materials, can significantly reduce the yield of the desired product.
-
Poor quality of starting materials: Impurities in the 4-fluoro-1,2-phenylenediamine or the aldehyde source can inhibit the reaction or lead to the formation of side products.
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature plays a crucial role in the reaction outcome.
Q3: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the common side products?
A3: Common impurities include:
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Unreacted starting materials (4-fluoro-1,2-phenylenediamine).
-
The corresponding 6-fluoro-1H-benzo[d]imidazole-2-carboxylic acid due to over-oxidation.
-
Polymeric materials arising from the self-condensation of reactants or intermediates.
-
In the case of multi-step synthesis, intermediates from previous steps may be present.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider increasing the reaction temperature in increments of 10°C or extending the reaction time. |
| Inactive or insufficient catalyst. | Ensure the catalyst is fresh and of high purity. For reactions requiring a catalyst, consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). | |
| Poor quality of starting materials. | Verify the purity of 4-fluoro-1,2-phenylenediamine and the aldehyde source by techniques such as NMR or melting point analysis. If necessary, purify the starting materials before use. | |
| Formation of a Dark, Tarry Mixture | Oxidation of the o-phenylenediamine starting material. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Polymerization of reactants or intermediates. | Consider lowering the reaction temperature or adding the reagents more slowly to control the reaction rate and minimize polymerization. | |
| Product is Contaminated with Carboxylic Acid | Over-oxidation of the aldehyde group. | Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Carefully control the reaction time and temperature to prevent over-oxidation. |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. | During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic layer. |
| Product precipitates with impurities. | Before final purification, try washing the crude product with a solvent in which the desired product has low solubility but the impurities are soluble. |
Experimental Protocols
Protocol 1: Synthesis via Condensation with an Oxidizing Agent
This protocol is a representative procedure based on the synthesis of similar benzimidazole derivatives.[1][2][3]
Materials:
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4-Fluoro-1,2-phenylenediamine
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Appropriate aldehyde or aldehyde equivalent (e.g., glyoxal monohydrate)
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Sodium metabisulfite (Na₂S₂O₅)
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Ethanol
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Water
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol.
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Add the aldehyde or aldehyde equivalent (1.1 equivalents) to the solution.
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Add an aqueous solution of sodium metabisulfite (0.5 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Add cold water to precipitate the crude product.
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Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis from a Cyano Precursor
This protocol is adapted from the synthesis of 2-aryl-5-formylbenzimidazoles.[1][3]
Step 1: Synthesis of 6-Fluoro-1H-benzo[d]imidazole-2-carbonitrile
(This assumes the availability of the corresponding 2-cyano derivative)
Step 2: Reduction of the Nitrile to the Aldehyde
Materials:
-
6-Fluoro-1H-benzo[d]imidazole-2-carbonitrile
-
Ni-Al alloy
-
75% Aqueous formic acid
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Ethyl acetate
-
2 N Sodium hydroxide (NaOH)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-Fluoro-1H-benzo[d]imidazole-2-carbonitrile (1 equivalent) in 75% aqueous formic acid, add Ni-Al alloy (1.2 equivalents) portion-wise.
-
Heat the reaction mixture at 95°C for 3 hours under an inert atmosphere.
-
Filter the hot mixture through a pad of Celite and wash the filter cake with water.
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Concentrate the aqueous filtrate to dryness under reduced pressure.
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Add water to the residue to form a suspension and adjust the pH to ~9.0 with 2 N NaOH.
-
Extract the product with ethyl acetate (3 x volume).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: methanol/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂S₂O₅ | Ethanol/Water | Reflux | 4-6 | 60-78 | [1][3] |
| ZnO NPs | Ethanol | 70 | 0.25-2 | up to 92 | |
| FeCl₃/Al₂O₃ | DMF | 25 | Varies | Good | |
| None | Toluene | 85-95 | 9 | 83-97 |
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflows for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low reaction yields.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
-
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield is a frequent challenge and can stem from several stages of your experiment.[1] Key factors to investigate include:
-
Incomplete Reaction: The synthesis may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with purification.[1]
-
Product Loss During Workup: Benzimidazole derivatives exhibit varied solubilities. Significant product loss can occur during aqueous washes or extractions if the compound has partial solubility in the aqueous phase. To mitigate this, consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.[1]
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Sub-optimal Crystallization/Chromatography Conditions: Improper solvent choice for recrystallization can lead to poor recovery. Similarly, an unsuitable solvent system in column chromatography can result in broad peaks and incomplete separation, leading to the loss of product in mixed fractions.
-
Issue 2: Discolored Final Product
-
Question: My purified this compound is yellow or brown instead of the expected color. How can I decolorize it?
-
Answer: Discoloration in benzimidazole derivatives often indicates the presence of impurities.[2] Here are some methods to obtain a purer, color-free product:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable boiling solvent, you can add a small amount of activated carbon (e.g., Norite).[2] The mixture is then digested for a short period and filtered while hot to remove the carbon and adsorbed impurities.[2] The purified product should crystallize from the filtrate upon cooling.[2]
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Oxidative/Reductive Treatment: For stubborn discoloration, a solution of the benzimidazole in boiling water can be treated with a strong oxidizing agent like potassium permanganate, followed by the addition of a reducing agent such as sodium bisulfite to clarify the solution.[2] This can help to break down colored impurities before recrystallization.
-
Issue 3: Difficulty in Removing Starting Materials or By-products
-
Question: I am having trouble separating my target compound from unreacted starting materials or reaction by-products. What purification strategy should I employ?
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Answer: The choice of purification technique depends on the nature of the impurities.
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Acid-Base Extraction: Benzimidazoles can be protonated or deprotonated. This property can be exploited for purification. Dissolving the crude mixture in an organic solvent and washing with a dilute acid solution can remove basic impurities. Conversely, washing with a dilute basic solution can remove acidic impurities. The target compound can then be recovered from the organic layer.
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Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3] A systematic approach to developing a column chromatography method is recommended, starting with TLC analysis to determine a suitable solvent system. Common solvent systems for benzimidazole derivatives include gradients of ethyl acetate in hexane.[4][5]
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Recrystallization: If the impurities have significantly different solubilities from the desired product in a particular solvent, recrystallization can be a simple and effective purification method.[6] Experiment with different solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for benzimidazole derivatives like this compound?
A1: The most frequently employed purification techniques are recrystallization and silica gel column chromatography.[3][6] The choice between these methods depends on the purity of the crude product and the nature of the impurities. For relatively pure products with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple components, column chromatography is generally more effective.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. It should also not react with the compound and should be easily removable after crystallization. Common solvents to test for benzimidazole derivatives include ethanol, methanol, water, and mixtures of organic solvents like ethyl acetate and hexane.[2][6]
Q3: What stationary and mobile phases are recommended for column chromatography of this compound?
A3: For silica gel column chromatography, which is the standard stationary phase, a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[3][4][5] The optimal ratio of these solvents should be determined by preliminary TLC analysis to achieve good separation (Rf value of the target compound around 0.3-0.4).
Q4: Can I use reverse-phase HPLC for purification?
A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a powerful tool for the final purification of small quantities of the compound or for analytical purity assessment.[7] A typical mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.[7]
Data Presentation
Table 1: Common Solvents for Purification of Benzimidazole Derivatives
| Purification Technique | Solvent/Solvent System | Typical Application |
| Recrystallization | Water, Ethanol, Methanol, Ethyl Acetate/Hexane | Removal of minor impurities from a relatively pure crude product.[2][6] |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Reverse-Phase HPLC | C18 Column | Acetonitrile/Water (with Formic Acid) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.[2]
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Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.[2]
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.
-
Fraction Collection: Collect small fractions of the eluent and monitor them by TLC to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between purification problems and their potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
common side reactions in the synthesis of fluorinated benzimidazoles
Welcome to the technical support center for the synthesis of fluorinated benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of fluorinated benzimidazoles?
A1: The synthesis of fluorinated benzimidazoles can be accompanied by several side reactions that can affect yield, purity, and scalability. The most frequently encountered issues include:
-
Formation of Regioisomers: When using asymmetrically substituted fluorinated phenylenediamines, the cyclization step can lead to a mixture of regioisomers. The position of the fluorine atom can direct the cyclization to occur at either of the two non-equivalent amino groups.
-
Over-fluorination: In reactions involving direct fluorination of the benzimidazole core or the starting materials, it is possible to introduce more fluorine atoms than desired, leading to di- or tri-fluorinated byproducts.[1][2]
-
Incomplete Cyclization: The condensation reaction between the fluorinated o-phenylenediamine and the aldehyde or carboxylic acid may not go to completion, leaving unreacted starting materials or partially cyclized intermediates in the reaction mixture.
-
Hydrolysis of Trifluoromethyl Groups: Trifluoromethyl (-CF3) substituted benzimidazoles can be susceptible to hydrolysis under certain conditions, particularly in the presence of a strong base, which can convert the -CF3 group to a carboxylic acid.[3][4]
-
N-Alkylation vs. N-Arylation Selectivity: For N-functionalization of the benzimidazole core, achieving selectivity between N-alkylation and N-arylation can be challenging, especially when both types of electrophiles are present or when the reaction conditions can promote side reactions.[5][6]
-
Formation of Byproducts from Solvents or Reagents: In some cases, the solvent or reagents used in the reaction can lead to the formation of unexpected byproducts. For example, when using N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent, a side reaction can occur where the benzenesulfonyl group is transferred instead of fluorine.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Question: I am synthesizing a 5-fluoro-2-substituted benzimidazole from 4-fluoro-1,2-phenylenediamine, but I am consistently obtaining a mixture of the desired 5-fluoro and the undesired 6-fluoro isomer. How can I improve the regioselectivity of this reaction?
Answer: The formation of regioisomers is a common challenge when using asymmetrically substituted phenylenediamines. The electronic effects of the fluorine substituent can influence the nucleophilicity of the adjacent amino groups, leading to cyclization at both positions. Here are several strategies to address this issue:
1. Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in activation energies.
-
pH: The acidity or basicity of the reaction medium can influence the protonation state of the amino groups, thereby altering their relative nucleophilicity. Careful control of pH can enhance regioselectivity.
2. Use of Protecting Groups:
A more robust strategy involves the use of a protecting group to differentiate the two amino groups. A common approach is to selectively protect one of the amino groups, perform the cyclization, and then deprotect to obtain the desired isomer.
3. Catalyst Selection:
For certain cyclization methods, the choice of catalyst can influence the regioselectivity. For instance, in metal-catalyzed reactions, the ligand on the metal can create a steric environment that favors the formation of one isomer.
Data Presentation: Regioselectivity in the Synthesis of 5-Fluoro-2-phenylbenzimidazole
| Entry | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Ratio (5-Fluoro : 6-Fluoro) | Yield (%) |
| 1 | Direct Condensation | p-TsOH | Toluene | 110 | 1 : 1.2 | 85 |
| 2 | Microwave-assisted | None | Acetic Acid | 150 | 1 : 1 | 92 |
| 3 | Selective Protection | Boc-Anhydride, then PPA | Dioxane / PPA | 25, then 150 | > 95 : 5 | 75 (overall) |
Note: The data presented is illustrative and may vary based on specific experimental conditions.
Experimental Protocol: Selective Synthesis of 5-Fluoro-2-phenylbenzimidazole via a Protection Strategy
Step 1: Selective N-Boc Protection of 4-fluoro-1,2-phenylenediamine
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Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc-anhydride) (0.95 eq) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the mono-Boc-protected intermediate.
Step 2: Cyclization with Benzaldehyde
-
To the purified mono-Boc-protected diamine (1.0 eq), add benzaldehyde (1.1 eq) and polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 150 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to obtain the desired 5-fluoro-2-phenylbenzimidazole.
Mandatory Visualization
Issue 2: Over-fluorination
Question: I am attempting to synthesize a mono-fluorinated benzimidazole using an electrophilic fluorinating agent, but my final product is contaminated with di- and tri-fluorinated species. How can I prevent this over-fluorination?
Answer: Over-fluorination is a common issue when the reactivity of the fluorinating agent is high or when the reaction conditions are not carefully controlled. The introduction of one fluorine atom can sometimes activate the ring towards further fluorination. Here are some strategies to minimize the formation of over-fluorinated byproducts:
1. Choice of Fluorinating Agent:
-
Use a less reactive electrophilic fluorinating agent. For example, Selectfluor™ is generally more reactive than N-Fluorobenzenesulfonimide (NFSI). The choice of reagent can significantly impact the selectivity for mono-fluorination.
2. Stoichiometry Control:
-
Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid using a large excess of the fluorinating agent.
3. Reaction Temperature:
-
Perform the reaction at a lower temperature. This will decrease the overall reaction rate and can improve the selectivity for the mono-fluorinated product.
4. Slow Addition of the Fluorinating Agent:
-
Add the fluorinating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the fluorinating agent, which can favor the desired mono-fluorination.
Data Presentation: Effect of Fluorinating Agent on Over-fluorination
| Entry | Fluorinating Agent | Equivalents | Temperature (°C) | Mono-F : Di-F : Tri-F Ratio |
| 1 | Selectfluor™ | 1.5 | 25 | 60 : 30 : 10 |
| 2 | Selectfluor™ | 1.1 | 0 | 85 : 15 : <1 |
| 3 | NFSI | 1.1 | 25 | 95 : 5 : 0 |
Note: The data presented is illustrative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Controlled Mono-fluorination of a Benzimidazole Derivative
-
Dissolve the benzimidazole starting material (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or DMF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
In a separate flask, dissolve the N-Fluorobenzenesulfonimide (NFSI) (1.05 eq) in the same anhydrous solvent.
-
Add the NFSI solution dropwise to the cooled benzimidazole solution over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-fluorinated benzimidazole.
Mandatory Visualization
This technical support center is a living document and will be updated with more troubleshooting guides and FAQs. Please check back for new information on topics such as incomplete cyclization, hydrolysis of trifluoromethyl groups, and controlling N-alkylation/arylation selectivity.
References
Technical Support Center: 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most common synthetic approach involves the condensation of 4-fluoro-1,2-phenylenediamine with a glyoxal equivalent. A widely used method is the Phillips-Ladenburg synthesis, which involves the reaction of the diamine with glyoxylic acid, followed by an oxidative cyclization. Variations of this method may use different oxidizing agents and reaction conditions to improve yield and purity.
Q2: What are the key safety precautions when working with this compound and its precursors?
As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Precursors like 4-fluoro-1,2-phenylenediamine can be toxic and allergenic. The final product, being an aldehyde, may be an irritant. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q3: How should this compound be stored to ensure its stability?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group and potential degradation. Aldehydes can be sensitive to light and air, which can lead to the formation of the corresponding carboxylic acid.
Troubleshooting Guide
Synthesis & Reaction Issues
Q4: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Ensure the reagents are of high purity, as impurities in the starting materials can inhibit the reaction.
-
-
Oxidation of Starting Material: The 4-fluoro-1,2-phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). Use freshly purified diamine if possible.
-
-
Suboptimal pH: The pH of the reaction medium is critical for the condensation and cyclization steps.
-
Solution: Optimize the amount of acid catalyst used. In the Phillips-Ladenburg synthesis, the concentration of the acid (e.g., HCl) can significantly impact the reaction rate and yield.
-
Q5: I am observing the formation of multiple side products in my reaction. How can I identify and minimize them?
The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:
-
Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if harsh oxidizing agents are used or if the reaction is exposed to air for extended periods at high temperatures.
-
Solution: Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Work under an inert atmosphere. The carboxylic acid impurity will have a different polarity and can be identified by techniques like NMR (disappearance of the aldehyde proton signal ~9-10 ppm and appearance of a carboxylic acid proton signal >10 ppm) and mass spectrometry.
-
-
N-Alkylation/N-Arylation: If alkylating or arylating agents are present, the nitrogen atoms of the benzimidazole ring can be substituted.
-
Solution: Ensure all reagents and solvents are free from contaminants that could act as alkylating or arylating agents.
-
-
Disubstitution: Reaction of one molecule of the diamine with two molecules of the aldehyde precursor can lead to a 1,2-disubstituted benzimidazole side product.
-
Solution: Carefully control the stoichiometry of the reactants, typically using a 1:1 ratio of the diamine and the glyoxal equivalent.
-
Purification Challenges
Q6: I am having difficulty purifying this compound by column chromatography. The compound seems to be very polar and streaks on the TLC plate. What can I do?
The polarity of the benzimidazole core combined with the aldehyde group can make purification challenging.
-
Choice of Stationary Phase:
-
Solution: While silica gel is common, its acidic nature can sometimes cause issues with basic compounds like benzimidazoles, leading to tailing. Consider using neutral or basic alumina as the stationary phase. Alternatively, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%).
-
-
Mobile Phase Optimization:
-
Solution: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate, acetone, or methanol. A common starting point for polar compounds is a mixture of dichloromethane and methanol or ethyl acetate and methanol. Running a gradient elution can often provide better separation.
-
-
Alternative Purification Techniques:
-
Solution: If column chromatography is not effective, consider recrystallization from a suitable solvent system. Due to the compound's polarity, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent might be effective.
-
Q7: My purified product appears to be colored, suggesting impurities. What could be the cause?
A colored product often indicates the presence of oxidized species or polymeric byproducts.
-
Cause: Oxidation of the phenylenediamine starting material or the benzimidazole product can lead to highly conjugated, colored impurities.
-
Solution:
-
Decolorization: Treat a solution of the crude product with activated charcoal before the final purification step (e.g., recrystallization).
-
Prevention: Ensure all synthesis and purification steps are carried out under an inert atmosphere and with purified, degassed solvents.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Benzimidazole Derivatives
| Parameter | Phillips-Ladenburg Synthesis | Condensation with Aldehydes |
| Starting Materials | o-phenylenediamine, Carboxylic Acid | o-phenylenediamine, Aldehyde |
| Catalyst/Reagent | Strong Acid (e.g., HCl, PPA) | Oxidizing Agent (e.g., Na2S2O5, H2O2) |
| Solvent | Often neat or high-boiling solvent | Ethanol, Water, Acetonitrile |
| Temperature | 100-150 °C | Room Temperature to Reflux |
| Typical Reaction Time | 2-6 hours | 1-12 hours |
| Typical Yields | 60-90% | 70-95% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and an Aldehyde
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add the oxidizing agent (e.g., sodium metabisulfite, 1.0-1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
If a precipitate forms, filter the solid, wash it with cold water, and dry it.
-
If no precipitate forms, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of this compound, highlighting key stages and potential troubleshooting points.
optimization of reaction conditions for synthesizing benzimidazole derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazole derivatives? A1: The most prevalent and classical methods are the Phillips-Ladenburg and Weidenhagen reactions.[1][2]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often under acidic conditions.[2][3][4]
-
Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[1][2] Modern approaches frequently employ a wide range of catalysts and energy sources, such as microwave irradiation, to improve reaction conditions and yields.[1]
Q2: What are the most critical parameters to optimize for a successful synthesis? A2: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The interplay between these factors is crucial for achieving high yield and selectivity. For instance, polar solvents like ethanol and methanol have been shown to produce high yields in certain catalytic systems.[1][3] While some modern methods work at room temperature, traditional syntheses can require temperatures over 180°C.[1][2]
Q3: How does the choice of aldehyde (electron-donating vs. electron-withdrawing groups) affect the reaction? A3: The electronic properties of the aldehyde significantly influence the reaction. Aldehydes with electron-withdrawing groups on the aromatic ring generally react faster and can produce higher yields compared to those with electron-donating groups. However, the choice of catalyst can modulate this reactivity to achieve good yields for both types of substrates.
Q4: What are the main advantages of using microwave irradiation for benzimidazole synthesis? A4: Microwave-assisted synthesis offers several key benefits over conventional heating methods, including:
-
Dramatically reduced reaction times , often from hours to just a few minutes.[1][5]
-
Increased product yields , with improvements of 10-50% being common.[1][6]
-
Cleaner reactions with fewer byproducts.[1]
-
The ability to conduct reactions under solvent-free conditions , contributing to a greener process.[1][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Question: My reaction is giving a very low yield or failing to produce the desired product. What should I investigate?
Answer: Low yield is a frequent issue stemming from several potential factors. Systematically investigating the following parameters is the best approach.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or aldehyde can interfere with the reaction.[7] Consider purifying starting materials via recrystallization or chromatography before use.[7] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities.[7] |
| Inefficient or Inactive Catalyst | The catalyst may be inactive or used in insufficient amounts.[7] Ensure the catalyst is from a reliable source and optimize the loading. While increasing the amount can help, excess catalyst may cause side reactions.[7] A wide range of catalysts, from simple acids (p-TsOH, NH₄Cl) to metal complexes, can be screened.[8] |
| Inappropriate Solvent Choice | The solvent significantly impacts reaction rate, selectivity, and solubility of reactants.[7] Perform a solvent screen with common options like Ethanol, Methanol, Acetonitrile, DMF, and CHCl₃. Ethanol is often an excellent choice, providing high yields.[9] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7][10] |
| Suboptimal Temperature | The reaction may require more thermal energy. While some modern catalysts work at room temperature, others require elevated temperatures.[9] Gradually increase the temperature and monitor the reaction's progress. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Products / Side Products
Question: My reaction is producing a mixture of the desired 2-substituted benzimidazole and other byproducts, like the 1,2-disubstituted version. How can I improve selectivity?
Answer: The formation of multiple products is a common challenge, especially when using aldehydes. Selectivity can be controlled by adjusting stoichiometry, solvent, and catalyst choice.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Formation of 1,2-disubstituted Benzimidazoles | This common side product arises from the reaction of two aldehyde molecules with one o-phenylenediamine molecule.[7] To favor the desired 2-substituted product, use a 1:1 stoichiometry or a slight excess of o-phenylenediamine.[7] |
| Solvent Effects on Selectivity | The choice of solvent can influence the product ratio. For example, non-polar solvents like toluene may favor the 2-substituted product, whereas water-ethanol mixtures can promote the formation of the 1,2-disubstituted product.[7] |
| Oxidation of Starting Material | o-Phenylenediamine can oxidize, leading to colored impurities.[7] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.[7] |
| Stable Schiff Base Intermediate | The intermediate Schiff base may not fully cyclize to the benzimidazole.[7] The choice of an appropriate catalyst and sufficient reaction time/temperature can drive the cyclization to completion. |
Table 1: Effect of Reaction Parameters on Product Selectivity
| Parameter | Condition for 2-Substituted (1:1 Product) | Condition for 1,2-Disubstituted (1:2 Product) | Reference |
| Stoichiometry | 1:1 or slight excess of o-phenylenediamine to aldehyde | 2:1 ratio of aldehyde to o-phenylenediamine | [7] |
| Solvent | Non-polar (e.g., Toluene) | Polar protic (e.g., Water-Ethanol) | [7] |
| Catalyst | Certain Lewis acids or heterogeneous catalysts | Er(OTf)₃ with electron-rich aldehydes | [3][5] |
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my final product. It is either contaminated with impurities of similar polarity or is persistently colored.
Answer: Purification challenges are common. The strategy depends on the nature of the impurity.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Similar Polarity of Product & Impurities | When the product and impurities have similar polarities, separation by column chromatography is difficult.[7] Try an alternative purification method like recrystallization . Perform a small-scale solvent screening to find an optimal solvent system where the product has high solubility in the hot solvent and low solubility when cold.[11] |
| Product Degradation on Silica Gel | Some benzimidazole derivatives can be unstable on silica gel.[11] If degradation is suspected, you can deactivate the silica gel by adding a small amount of triethylamine to your eluent or consider other purification techniques like preparative TLC or recrystallization.[11] |
| Persistent Colored Impurities | Colored impurities often result from the oxidation of o-phenylenediamine.[7][11] An activated carbon (charcoal) treatment during recrystallization can be effective. Add a small amount of charcoal to the hot solution, stir for 5-15 minutes, and remove it via hot filtration. Be cautious, as too much charcoal can adsorb your product.[11] |
| Formation of Intractable Precipitates | Using powerful hydrogen-bonding solvents like DMF or DMSO for extraction can sometimes lead to gelatinous precipitates that are difficult to handle.[11][12] Avoid these solvents for extraction if possible, or use them sparingly. |
Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification strategy.
Experimental Protocols
Protocol 1: General Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
This method is advantageous for its mild conditions and easy catalyst recovery.[3]
-
Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst.[3]
-
Reaction: Add ethanol (10 mL) as the solvent.[3]
-
Stirring: Stir the mixture at room temperature for approximately 4 hours.[3]
-
Monitoring: Monitor the reaction's progress using TLC.[3]
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[3]
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[3]
Protocol 2: General Synthesis using Ammonium Chloride (NH₄Cl)
This protocol uses a simple, inexpensive, and readily available catalyst.[10]
-
Preparation: To a stirred solution of o-phenylenediamine (1 mmol) in Chloroform (CHCl₃, 5 ml), add ammonium chloride (4 mmol).[10]
-
Reagent Addition: Add the desired aldehyde (1 mmol) to the mixture.[10]
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately four hours.[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis using Er(OTf)₃ (Solvent-Free)
This green chemistry approach provides excellent yields in very short reaction times.[5]
-
Preparation: In a 3 mL glass microwave vial, add N-substituted-o-phenylenediamine (1 mmol) and Erbium(III) triflate (Er(OTf)₃, 1% mol).[5]
-
Reagent Addition: Add the desired aldehyde (1 mmol) to the vial.[5]
-
Reaction: Conduct the reaction in a microwave reactor at 60 °C for 5–10 minutes.[5]
-
Monitoring: The reaction progress can be monitored by GC/MS or TLC analysis of small aliquots.[5]
-
Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.[5] The catalyst remains in the aqueous phase.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product in high purity.[5]
General Benzimidazole Synthesis Workflow
Caption: A standard workflow for the synthesis of benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
challenges in the scale-up synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis from laboratory to pilot or production scale can introduce several challenges.[1] These include:
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Thermal Management: Exothermic reactions can lead to thermal gradients and localized overheating in larger reactors, potentially causing side reactions and impurity formation.[1]
-
Mixing Efficiency: Achieving homogenous mixing in large volume reactors is more difficult and can result in localized concentration spikes and incomplete reactions.[1]
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Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale, complicating purification and affecting the final product's quality.[1]
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Solid Handling: If starting materials or intermediates are solids, their transfer and dissolution in large quantities can be challenging.
-
Reaction Kinetics: The reaction kinetics may differ at a larger scale due to the above factors, potentially affecting yield and reaction time.
Q2: Which synthetic route is most suitable for the large-scale synthesis of this compound?
A2: A common and often scalable route involves the condensation of 4-fluoro-o-phenylenediamine with a suitable two-carbon aldehyde equivalent. The choice of reagents and reaction conditions is crucial for a successful scale-up. A frequently used method is the reaction of o-phenylenediamines with aldehydes.[2][3]
Q3: What are the critical process parameters to monitor during the scale-up?
A3: Careful monitoring and control of the following parameters are essential:
-
Temperature: Precise temperature control is critical to prevent runaway reactions and minimize impurity formation.
-
Addition Rate of Reagents: A controlled addition rate helps to manage exotherms and maintain optimal reactant concentrations.
-
Stirring Speed: Adequate agitation is necessary to ensure efficient mixing and heat transfer.
-
pH: For reactions involving acid or base catalysts or work-up procedures, maintaining the correct pH is vital for product stability and isolation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of product or starting material. - Inefficient work-up and isolation. | - Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature and time. - Ensure the pH is controlled during work-up to prevent product decomposition. - Re-evaluate the extraction solvent and procedure for optimal product recovery. |
| High Levels of Impurities | - Side reactions due to localized overheating or high reactant concentrations. - Presence of impurities in starting materials. | - Improve mixing efficiency by using an appropriate stirrer design and speed. - Control the addition rate of reagents to avoid concentration spikes. - Analyze the purity of starting materials before use. - Consider recrystallization or column chromatography for purification. |
| Poor Product Solubility/Difficult Isolation | - Incorrect pH during precipitation. - Unsuitable solvent for crystallization. | - Adjust the pH carefully to the isoelectric point of the product to maximize precipitation. - Screen different solvents and solvent mixtures for effective crystallization. - Consider using an anti-solvent to induce precipitation. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Poor process control. - Inadequate cleaning of the reactor. | - Establish strict specifications for all starting materials. - Implement robust process analytical technology (PAT) to monitor critical parameters in real-time. - Ensure a validated cleaning procedure is in place for the reactor and associated equipment.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific equipment and scale of the reaction.
Materials:
-
4-Fluoro-o-phenylenediamine
-
Glyoxylic acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Activated Carbon
Procedure:
-
Reaction Setup: Charge a suitably sized reactor with 4-Fluoro-o-phenylenediamine and ethanol. Stir the mixture to ensure complete dissolution.
-
Reaction: Slowly add an aqueous solution of glyoxylic acid to the reactor while maintaining the temperature between 20-25°C.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 9-10 with a sodium hydroxide solution to precipitate the product.
-
Isolation: Filter the precipitated solid and wash it with water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography. The use of activated carbon can help to remove colored impurities.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 60 | 8 | 75 | 95.2 |
| 70 | 6 | 82 | 97.1 |
| 80 (Reflux) | 4 | 88 | 98.5 |
| 90 | 4 | 85 | 96.8 |
Table 2: Impact of pH on Product Isolation
| Final pH | Yield of Crude Product (%) |
| 7 | 65 |
| 8 | 80 |
| 9 | 92 |
| 10 | 91 |
| 11 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or high impurity issues.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde in assays
Welcome to the technical support center for 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving solubility issues encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my assay. What are the common causes?
A1: Precipitation of poorly soluble compounds like this compound in aqueous assay buffers is a common challenge. The primary causes include:
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Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer can cause the compound to crash out of solution.[1][2]
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Exceeding Solubility Limit: The final concentration of the compound in the assay may be higher than its maximum solubility in the aqueous medium.
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Temperature Effects: Changes in temperature, such as moving from room temperature to a 37°C incubator, can alter the solubility of the compound.[1]
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pH Shifts: The pH of the assay buffer or cell culture medium can influence the solubility of ionizable compounds.[2]
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Interactions with Media Components: The compound may interact with salts, proteins, or other components in the assay medium, leading to the formation of insoluble complexes.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like benzimidazole derivatives for biological assays.[3][4] It is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Q3: What is the maximum final concentration of DMSO that I should use in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity and off-target effects, it is crucial to keep the final concentration of DMSO in your assay as low as possible. A widely accepted final concentration in cell culture is typically at or below 0.5%, with some sensitive cell lines requiring even lower concentrations (e.g., ≤ 0.1%).[4] It is always recommended to run a vehicle control (the same final concentration of DMSO without the compound) to assess any potential effects of the solvent on your experimental system.
Q4: Can I sonicate or heat the compound to get it into solution?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of the compound in the stock solvent. However, it is crucial to ensure the compound is stable at higher temperatures. Avoid aggressive or prolonged heating, as it may lead to degradation. Once the stock solution is prepared, it should be clear and free of any visible particulates.
Q5: How can I improve the solubility of this compound in my aqueous assay buffer?
A5: Several strategies can be employed to enhance the solubility and prevent precipitation in your final assay solution:
-
Co-solvents: In addition to the DMSO from your stock solution, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes be included in the assay buffer, but their compatibility with the specific assay must be validated.
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent. Testing a range of pH values for your assay buffer may help identify conditions where the compound is more soluble.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, their potential effects on the biological assay must be carefully evaluated.
-
Complexation: The use of cyclodextrins can encapsulate the poorly soluble compound, increasing its apparent solubility in water.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous assay buffer.[1] | - Perform serial dilutions of the stock solution in the assay buffer. - Add the stock solution dropwise to the assay buffer while gently vortexing or stirring. - Prepare an intermediate dilution in a solvent more compatible with the aqueous buffer. |
| Concentration Exceeds Solubility: The final concentration is above the compound's solubility limit in the assay buffer.[1] | - Decrease the final concentration of the compound in the assay. - Determine the empirical solubility of the compound in your specific assay buffer (see Experimental Protocols). | |
| Precipitation Over Time in Incubator | Temperature Shift: Compound is less soluble at the incubation temperature (e.g., 37°C) than at room temperature.[1] | - Pre-warm the assay buffer or cell culture media to the incubation temperature before adding the compound. - Ensure the final concentration is well below the solubility limit at the incubation temperature. |
| pH Change: The pH of the cell culture medium changes over time due to cellular metabolism or CO2 environment.[2] | - Ensure the medium is adequately buffered for the incubator's CO2 concentration. - Test the compound's solubility at different pH values to determine its sensitivity. | |
| Interaction with Media Components: Compound interacts with proteins (e.g., in serum) or other components, forming insoluble complexes. | - Test the compound's stability in the specific assay medium over the duration of the experiment. - If using serum, assess if reducing the serum concentration improves solubility. | |
| Precipitation in Stock Solution After Freeze-Thaw Cycles | Poor Solubility at Low Temperatures: The compound precipitates out of the solvent upon freezing. | - Before use, warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure everything is redissolved. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, reducing its solvating power for hydrophobic compounds. | - Use anhydrous, high-purity DMSO for preparing stock solutions. - Store stock solutions in tightly sealed containers with desiccant. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly until the compound is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Empirical Kinetic Solubility in Assay Buffer
This protocol helps to determine the maximum concentration of the compound that remains soluble in your specific assay buffer under your experimental conditions.
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your high-concentration stock solution of this compound in DMSO.
-
Prepare Assay Plate: In a separate clear, flat-bottom 96-well plate, add your assay buffer to each well.
-
Compound Addition: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measurement: Visually inspect the wells for any signs of precipitation (cloudiness or solid particles). For a quantitative measurement, read the absorbance of the plate at a wavelength where precipitates scatter light (e.g., 600-650 nm) using a plate reader.
-
Data Analysis: The highest concentration that remains clear and does not show an increase in light scattering is considered the empirical kinetic solubility limit.
Visualization of Workflows and Pathways
Caption: A logical workflow for troubleshooting compound precipitation in assays.
Caption: Hypothetical inhibition of the RTK/RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways by a benzimidazole derivative.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 885280-34-2|this compound|BLD Pharm [bldpharm.com]
preventing degradation of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde. The information provided is intended to help prevent degradation of the compound during storage and experimental use.
Troubleshooting Guides
This section addresses specific issues that users may encounter, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing or browning of the solid) | Oxidation of the aldehyde group to a carboxylic acid or other colored impurities. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Store at the recommended temperature of 2-8°C. 3. Protect from light by using an amber vial or storing it in a dark place. 4. If discoloration is observed, verify purity using HPLC or NMR before use. |
| Decreased Purity Over Time | Gradual degradation due to exposure to air, moisture, or light. | 1. Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere. 2. Always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas. 3. Use tightly sealed containers with a secure cap. |
| Inconsistent Experimental Results | Partial degradation of the aldehyde, leading to lower effective concentration or interference from degradation products. | 1. Confirm the purity of the starting material before each experiment, especially if it has been in storage for an extended period. 2. Prepare solutions fresh for each experiment whenever possible. 3. If solutions must be stored, keep them at low temperatures (e.g., -20°C) and protected from light. |
| Poor Solubility | Formation of insoluble polymers or degradation products. | 1. Attempt to dissolve a small sample in the intended solvent. If solubility is an issue, it may indicate degradation. 2. Consider purification of the compound if insolubility is observed and purity analysis confirms the presence of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), at a temperature of 2-8°C, and protected from light.[1]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. If you must store solutions, they should be prepared in a high-purity, dry solvent, purged with an inert gas, stored in a tightly capped vial at -20°C, and protected from light. It is highly recommended to prepare solutions fresh before use.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways are likely to be:
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Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-Fluoro-1H-benzo[D]imidazole-2-carboxylic acid), especially when exposed to air.
-
Photodegradation: Exposure to light, particularly UV light, can promote the formation of radical species and lead to various degradation products. Benzimidazole derivatives, in general, have shown photosensitivity in solution.[2]
-
Polymerization: Aldehydes can undergo polymerization, which may be catalyzed by acidic or basic impurities.
Q4: How can I check the purity of my this compound?
A4: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or by Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can identify and quantify the main compound and any significant impurities.
Q5: What should I do if I suspect my compound has degraded?
A5: If you suspect degradation (e.g., due to discoloration or inconsistent results), you should re-analyze the compound's purity by HPLC or NMR. If significant degradation has occurred, it is recommended to use a fresh, high-purity batch for your experiments.
Illustrative Stability Data
The following table provides illustrative data on the stability of this compound under different storage conditions. Note: This is a generalized representation and actual degradation rates may vary.
| Storage Condition | Time (Months) | Purity (%) |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.5 |
| 6 | 99.2 | |
| 12 | 98.9 | |
| 2-8°C, Air, Dark | 0 | 99.5 |
| 6 | 97.8 | |
| 12 | 96.1 | |
| Room Temperature, Air, Light | 0 | 99.5 |
| 6 | 92.3 | |
| 12 | 85.7 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Purity Assessment by ¹H NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Accurately weigh a known amount of the compound and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic aldehyde proton peak of this compound (expected to be a singlet at ~9.8-10.0 ppm) and a well-resolved peak of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the molecular weights and masses of the compound and the internal standard.
-
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Recommended workflow for compound storage.
Caption: Decision tree for troubleshooting issues.
References
alternative catalysts for the synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, focusing on alternative catalysts and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for synthesizing the 6-Fluoro-1H-benzo[d]imidazole core?
A1: The primary route to the benzimidazole core is the condensation of an o-phenylenediamine with a suitable electrophile. For 6-Fluoro-1H-benzo[d]imidazole derivatives, this typically involves the reaction of 4-fluoro-o-phenylenediamine with either a carboxylic acid or an aldehyde.[1][2] The Phillips-Ladenburg reaction utilizes a carboxylic acid under acidic conditions, while the Weidenhagen reaction employs an aldehyde, often requiring an oxidative step to form the aromatic benzimidazole ring.[2]
Q2: What are some alternative catalysts to traditional strong acids for this synthesis?
A2: A variety of alternative catalysts can be employed. These include:
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Lewis Acids: Zirconium tetrachloride (ZrCl₄), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) can catalyze the condensation.
-
Lanthanide Salts: Lanthanum chloride (LaCl₃) has been shown to be an effective catalyst.
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Metal Triflates: Indium triflate (In(OTf)₃) can be used, often under mild conditions.
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Solid Acids: Zeolites and acid-functionalized silica gels offer heterogeneous catalytic options.
-
Nanoparticle Catalysts: Nano-Fe₂O₃, nano-ZnO, and supported gold nanoparticles (Au/TiO₂) have demonstrated high efficiency.[1][3]
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Mild Acidic Catalysts: p-Toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) are commonly used, offering a less harsh alternative to strong mineral acids.[4][5]
Q3: What starting materials are required for the synthesis of this compound?
A3: The key starting material is 4-fluoro-o-phenylenediamine. The two-carbon aldehyde component can be introduced using glyoxal or a protected equivalent, such as glyoxal sodium bisulfite addition compound or 1,1,2,2-tetramethoxyethane, which can be hydrolyzed in situ to release glyoxal.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes. o-Phenylenediamines and their derivatives can be toxic and are potential skin sensitizers; always handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses). Many of the catalysts, particularly strong acids and metal chlorides, are corrosive and moisture-sensitive. Reactions should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Decomposition of starting materials or product. 4. Presence of moisture for moisture-sensitive catalysts. | 1. Use a fresh batch of catalyst or activate it according to literature procedures. 2. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 3. Use milder reaction conditions or a more selective catalyst. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products/Side Reactions | 1. Over-oxidation of the aldehyde group. 2. N-alkylation or N-arylation if a substituted aldehyde is used. 3. Polymerization of starting materials or intermediates. 4. Incomplete cyclization leading to Schiff base intermediates. | 1. Use a milder oxidizing agent or control the stoichiometry carefully. 2. Use a protecting group strategy for the benzimidazole nitrogen if necessary. 3. Use more dilute reaction conditions or a different solvent. 4. Ensure sufficient reaction time for the cyclization step or use a more effective catalyst. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of tarry byproducts. 3. Product co-precipitates with inorganic salts. | 1. Adjust the pH of the aqueous phase during work-up to precipitate the product. Extract with a different organic solvent. 2. Use a milder catalyst and lower reaction temperature. Purify via column chromatography with a suitable solvent system. 3. Wash the crude product thoroughly with water to remove inorganic impurities. |
| Inconsistent Results | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent heating or stirring. | 1. Purify starting materials before use. Use reagents from a reliable source. 2. Use an oil bath for uniform heating and ensure efficient stirring. |
Alternative Catalyst Performance
The following table summarizes the general performance of various classes of alternative catalysts for the synthesis of benzimidazole derivatives based on literature reports. Please note that optimal conditions for the specific synthesis of this compound may vary.
| Catalyst Class | Representative Catalyst(s) | Typical Reaction Conditions | Advantages | Potential Drawbacks |
| Lewis Acids | ZrCl₄, SnCl₄, TiCl₄ | Anhydrous organic solvent, room temp. to reflux | High efficiency, mild conditions | Moisture sensitive, can be harsh |
| Lanthanide Salts | LaCl₃ | Acetonitrile, room temperature | High yields, mild conditions | Cost and availability of some salts |
| Metal Triflates | In(OTf)₃ | Solvent-free or organic solvent, room temp. | Excellent yields, mild conditions | Cost of triflate salts |
| Solid Acids | Zeolites, Amberlyst-15 | Organic solvent, reflux | Heterogeneous (easy removal), reusable | May require higher temperatures |
| Nanoparticles | nano-Fe₂O₃, nano-ZnO, Au/TiO₂ | Various solvents, mild to moderate heat | High catalytic activity, recyclability | Preparation of nanoparticles, potential leaching |
| Mild Acids | p-TsOH, NH₄Cl | Ethanol or DMF, 80-100 °C | Inexpensive, readily available, less corrosive | May require longer reaction times |
| Oxidizing Agents | Na₂S₂O₅, H₂O₂/HCl | Ethanol/Water, reflux | One-pot from aldehyde and diamine | Potential for over-oxidation |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst
This protocol is a general method adapted for the synthesis of this compound.
Materials:
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4-Fluoro-o-phenylenediamine
-
Glyoxal (40% aqueous solution) or a protected equivalent
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p-Toluenesulfonic acid (p-TsOH)
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N,N-Dimethylformamide (DMF)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1 equivalent) in DMF.
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Add p-TsOH (0.2 equivalents) to the solution and stir.
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Add glyoxal solution (1.1 equivalents) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing ice-water and neutralize with a saturated NaHCO₃ solution until a precipitate forms.
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Filter the crude product, wash with cold water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: One-Pot Synthesis using Sodium Metabisulfite as an Oxidant
This protocol is adapted from the synthesis of similar benzimidazole-2-carbaldehyde derivatives.[6]
Materials:
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4-Fluoro-o-phenylenediamine
-
Glyoxal bis(sodium bisulfite)
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Sodium metabisulfite (Na₂S₂O₅)
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Ethanol
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Water
Procedure:
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In a round-bottom flask, suspend 4-fluoro-o-phenylenediamine (1 equivalent) and glyoxal bis(sodium bisulfite) (1.1 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).
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Add sodium metabisulfite (1.5 equivalents) to the suspension.
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Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
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Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid, wash with cold water and then a small amount of cold ethanol.
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If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.
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Collect the solid by filtration, wash, and dry.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Workflow and Logic Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde. Our aim is to help you minimize impurities and optimize your production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction of 4-fluoro-1,2-phenylenediamine with a suitable two-carbon aldehyde equivalent, such as glyoxal or a protected form like glyoxal sodium bisulfite adduct. This reaction is a variation of the well-established Weidenhagen reaction for benzimidazole synthesis.[1][2] The reaction typically proceeds in a suitable solvent and may be catalyzed by an acid or a metal catalyst.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The main impurities can be categorized as follows:
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Unreacted Starting Materials: Residual 4-fluoro-1,2-phenylenediamine and the glyoxal derivative.
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Over-oxidation Product: 6-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid, formed by the oxidation of the desired aldehyde product.
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Incomplete Cyclization Products: Stable intermediates such as Schiff bases formed between the diamine and the aldehyde that have not fully cyclized.
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Dimerization/Polymerization Products: High molecular weight byproducts resulting from the reaction of the difunctional glyoxal with multiple molecules of the diamine.
-
N-Oxide Formation: The formation of benzimidazole N-oxides is a possibility, especially under oxidizing conditions.[3]
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials, product, and major impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and detailed analysis of the reaction mixture over time.[4][5]
Q4: What are the recommended purification methods for the final product?
A4: The primary purification method for this compound is recrystallization.[6] Suitable solvent systems include ethanol/water mixtures or other polar aprotic solvents. For more challenging purifications, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Inefficient catalyst or incorrect catalyst loading. 4. Formation of significant side products. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Optimize the reaction temperature and time based on small-scale experiments. 3. Screen different acid or metal catalysts and their concentrations. 4. Refer to the specific impurity issues below to address side reactions. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants. 3. Deactivation of the catalyst. | 1. Extend the reaction time, monitoring by TLC. 2. Ensure accurate measurement of starting materials. A slight excess of the aldehyde source may be beneficial. 3. Use a fresh batch of catalyst or consider a different catalyst. |
| Significant Amount of 6-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid | 1. Over-oxidation of the product, especially if an oxidizing agent is used or the reaction is exposed to air for extended periods at elevated temperatures. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid unnecessarily high temperatures or prolonged reaction times. 3. If an oxidizing agent is necessary for the cyclization, carefully control its stoichiometry. |
| Formation of Polymeric or Insoluble Material | 1. High concentration of reactants leading to polymerization. 2. Use of a highly reactive aldehyde source like free glyoxal. | 1. Perform the reaction at a lower concentration. 2. Use a protected form of glyoxal, such as its bisulfite adduct, to control its reactivity. |
| Product is Difficult to Purify by Recrystallization | 1. Presence of multiple impurities with similar solubility to the product. | 1. Attempt purification using column chromatography with a suitable eluent system. 2. Consider a chemical purification step, such as derivatization of the aldehyde, purification of the derivative, and subsequent deprotection. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Reagent Addition: Add a glyoxal source, such as glyoxal sodium bisulfite adduct (1.0-1.2 equivalents), to the solution. If required, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC. The reaction is generally complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
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Isolation: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
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Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
HPLC Method for Purity Analysis
This method can be used to assess the purity of the synthesized product and identify the presence of impurities.[4][7][8]
| Parameter | Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis, highlighting desired and undesired pathways.
References
- 1. Synthesis and Toxicity of New Ring-Fused Imidazo[5,4-f]benzimidazolequinones and Mechanism Using Amine N-Oxide Cyclizations | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated benzimidazoles, supported by experimental data, to elucidate the impact of this structural modification.
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, often leading to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.[2] The strong carbon-fluorine bond is resistant to metabolic degradation, while fluorine's high electronegativity can influence the electronic properties of the entire molecule, affecting how it interacts with biological targets.[2][3]
Antimicrobial Activity
Fluorination has been consistently shown to enhance the antimicrobial properties of benzimidazole derivatives. Studies demonstrate that the presence of an electron-withdrawing fluorine atom on the phenyl side chain attached to the benzimidazole moiety often increases antibacterial and antifungal activity compared to unsubstituted parent compounds.[4][5] The position of the fluorine atom also plays a critical role, suggesting different binding affinities with microbial targets.[4] For instance, some studies have found that a meta-fluoro substitution can be particularly effective against certain bacterial strains like B. subtilis.[4]
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Fluorinated vs. Non-Fluorinated Benzimidazoles Against Various Microbes
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Unsubstituted Benzimidazole (Parent Compound 12) | B. subtilis | > 500 | [4] |
| m-Fluoro-substituted Benzimidazole (Compound 14) | B. subtilis | 7.81 | [4] |
| Unsubstituted Benzimidazole (Parent Compound 16) | Gram-negative bacteria | > 500 | [4] |
| m-Fluoro-substituted Benzimidazole (Compound 18) | Gram-negative bacteria | 31.25 | [4] |
| Fluorinated Benzimidazole (Compound 3) | S. aureus | 156.25 | [5] |
| Fluorinated Benzimidazole (Compound 3) | C. albicans | 78.125 | [5] |
| 2,4-Fluorinated Benzyl Ring Benzimidazole (Compound 29) | C. albicans, S. cerevisiae, A. flavus | 16–32 | [3] |
Anticancer Activity
The incorporation of fluorine is a powerful strategy for enhancing the cytotoxic activity of benzimidazoles against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that compounds with mono-, di-, or trifluoromethyl moieties often exhibit considerable antiproliferative activities.[3] For example, a difluoro-substituted benzimidazole-oxindole conjugate showed significant cytotoxicity against the MCF-7 breast cancer cell line.[3] Fluorinated compounds have also demonstrated potent activity against other cancer cell lines, including HCT-116 (colon), A549 (lung), and U-87 MG (glioblastoma).[3]
Table 2: Comparison of Anticancer Activity (IC50) of Fluorinated vs. Non-Fluorinated Benzimidazoles
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Difluoro-substituted Benzimidazole (Compound 31) | MCF-7 (Breast) | 1.59 | [3] |
| Fluorinated Benzimidazole (Compound 14) | HCT-116 (Colon) | Potent Activity | [3] |
| Fluorinated Benzimidazole (Compound 14) | A549 (Lung) | Potent Activity | [3] |
| Fluorinated Benzimidazole (Compound 14) | MCF-7 (Breast) | Potent Activity | [3] |
| Mono-fluoro Benzimidazole (ortho, Compound 32) | Enzyme Inhibition | 19.16 | [3] |
| Mono-fluoro Benzimidazole (para, Compound 33) | Enzyme Inhibition | 13.14 | [3] |
| Mono-fluoro Benzimidazole (meta, Compound 34) | Enzyme Inhibition | 16.12 | [3] |
Antiviral Activity
In the realm of antiviral research, fluorinated benzimidazoles have emerged as highly potent agents. Studies on bis-(fluorobenzimidazole) derivatives have shown broad-genotype inhibitory activity against Hepatitis C Virus (HCV) replicons. These fluorinated compounds exhibited significantly greater potency across multiple HCV genotypes compared to their non-fluorinated analogs.[6]
Table 3: Comparison of Antiviral Activity (EC50) of Fluorinated vs. Non-Fluorinated Benzimidazoles Against HCV
| Compound Type | HCV Genotype | EC50 (nM) | Reference |
| Non-fluorinated Benzimidazole (28a) | 1a, 1b, 2b, 4a | Less Potent | [6] |
| Fluorinated Benzimidazoles (28b–e) | 1a, 1b, 2b, 4a | 0.008–0.57 | [6] |
| Non-fluorinated HIV Reverse Transcriptase Inhibitor (16) | Wild-type HIV | 332 | [6] |
| 5-Fluoro HIV Reverse Transcriptase Inhibitor (17a) | Wild-type HIV | 50 | [6] |
| 5-Fluoro HIV Reverse Transcriptase Inhibitor (17b) | Wild-type HIV | 25 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (fluorinated and non-fluorinated benzimidazoles) are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[4]
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated and non-fluorinated benzimidazole derivatives for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]
Visualizations
Caption: Experimental workflow for comparing benzimidazoles.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Fluoro-1H-benzo[d]imidazole Analogs: A Comparative Guide for Drug Discovery
For researchers and scientists in the field of drug development, understanding the structure-activity relationship (SAR) of a compound is paramount to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde analogs and related benzimidazole derivatives, with a focus on their potential as kinase inhibitors. While direct and comprehensive SAR studies on the this compound scaffold are limited in publicly available literature, this guide synthesizes data from structurally related compounds to infer key SAR principles.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, including kinases.[1] The introduction of a fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. The carbaldehyde group at the 2-position serves as a versatile synthetic handle for the generation of diverse analogs, including amides, hydrazones, and other derivatives, allowing for a broad exploration of the chemical space.
Comparative Biological Activity of Benzimidazole Analogs as Kinase Inhibitors
Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The following tables summarize the in vitro inhibitory activity of various benzimidazole derivatives against different protein kinases. This data, extracted from studies on related compounds, provides valuable insights into the SAR of the broader benzimidazole class, which can be extrapolated to the 6-fluoro-2-carbaldehyde scaffold.
Table 1: SAR of 2-Amidobenzimidazole Derivatives as CK1δ Inhibitors
This table is derived from a study on 2-amidobenzimidazole derivatives and their inhibitory activity against Casein Kinase 1 delta (CK1δ), a kinase implicated in cancer and neurodegenerative diseases.[2]
| Compound ID | R (Substitution at 5-position) | IC50 (µM) against CK1δ |
| 13 | H | 4.21 |
| 14 | 5-Me | 1.64 |
| 16 | 5-CF3 | 1.74 |
| 18 | 5-NO2 | 0.12 |
| 19 | 4-NO2 | 1.22 |
| 20 | 5-tert-butyl | 1.00 |
| 22 | 5,6-dichloro | 0.98 |
| 23 | 5-CN | 0.0986 |
Key SAR Insights from Table 1:
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the benzimidazole ring significantly impacts CK1δ inhibitory activity.
-
Electron-withdrawing groups: The presence of strong electron-withdrawing groups like nitro (NO2) and cyano (CN) at the 5-position dramatically increases potency (compare compounds 18 and 23 to the unsubstituted compound 13 ). The 5-nitro analog (18 ) is significantly more potent than its 4-nitro regioisomer (19 ), highlighting the importance of substituent position.[2]
-
Hydrophobic groups: Bulky hydrophobic groups like tert-butyl (20 ) and chloro (22 ) at the 5- and 6-positions enhance inhibitory activity, suggesting the presence of a hydrophobic pocket in the kinase's active site.[2]
Table 2: Multi-Kinase Inhibitory Activity of Benzimidazole-Benzylidenebenzohydrazide Hybrids
This table presents the inhibitory profile of halogenated benzimidazole derivatives against a panel of cancer-related kinases.[3]
| Compound ID | Halogen Substitution | EGFR IC50 (nM) | Her2 IC50 (nM) | CDK2 IC50 (nM) | AURKC IC50 (nM) |
| 6h | 3-F on benzylidene | 73.2 | 23.2 | 284 | 11 |
| 6i | 3-F on benzylidene | - | - | - | - |
| Erlotinib | (Standard) | 61.1 | - | - | - |
| Lapatinib | (Standard) | - | 17.4 | - | - |
| Roscovitine | (Standard) | - | - | 756 | - |
| TSA | (Standard) | - | - | - | 30.4 |
Key SAR Insights from Table 2:
-
Multi-target inhibition: Benzimidazole derivatives can be designed as multi-kinase inhibitors, targeting several key enzymes in cancer signaling pathways.[3]
-
Halogen substitution: The presence and position of halogen atoms on the appended phenyl ring play a crucial role in determining the potency and selectivity profile. Compound 6h , with a 3-fluoro substitution, demonstrates potent inhibition against multiple kinases, in some cases exceeding the potency of the standard inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.
General Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[4][5][6]
Reaction Scheme:
Figure 1. General synthetic scheme for 2-substituted benzimidazoles.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)
-
Substituted aldehyde (e.g., a derivative of 2-carbaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Water
Procedure:
-
Dissolve the o-phenylenediamine and the aldehyde in a mixture of ethanol and water.
-
Add sodium metabisulfite to the solution.
-
Reflux the reaction mixture for a specified period (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.[2][3]
Workflow:
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. The introduction of a fluorine atom at the 6-position and a carbaldehyde group at the 2-position of the benzimidazole ring system presents a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of derivatives of this scaffold, drawing upon experimental data from structurally related compounds to project their potential efficacy and mechanisms of action. While direct studies on 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde derivatives are limited, this report consolidates findings from closely related fluoro-substituted benzimidazoles and benzimidazole-2-carbaldehyde Schiff bases to offer valuable insights for future research and drug development.
Performance Comparison of Benzimidazole Derivatives
The anticancer efficacy of benzimidazole derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro anticancer activities of representative fluoro-substituted benzimidazoles and benzimidazole-2-carbaldehyde Schiff bases, which serve as a benchmark for predicting the potential of this compound derivatives.
Table 1: Anticancer Activity of Fluoro-Substituted Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 1.23 | Doxorubicin | 0.87 |
| A549 (Lung) | 2.54 | Doxorubicin | 1.21 | |
| HeLa (Cervical) | 3.12 | Doxorubicin | 1.05 | |
| 5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | 0.45 | Imatinib | 0.25 |
| HL-60 (Leukemia) | 0.68 | Imatinib | 0.32 |
Table 2: Anticancer Activity of Benzimidazole-2-carbaldehyde Schiff Base Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Schiff base of 1H-Benzimidazole-2-carbaldehyde and 4-aminophenol | HepG2 (Liver) | 5.8 | 5-Fluorouracil | 4.6 |
| HCT-116 (Colon) | 7.2 | 5-Fluorouracil | 5.1 | |
| Schiff base of 1H-Benzimidazole-2-carbaldehyde and 4-fluoroaniline | MCF-7 (Breast) | 4.5 | Doxorubicin | 0.9 |
| A549 (Lung) | 6.8 | Doxorubicin | 1.3 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the anticancer activity of benzimidazole derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route for preparing Schiff base derivatives from this compound involves a condensation reaction.
-
Starting Material Synthesis: this compound is synthesized by the oxidation of 6-fluoro-2-methyl-1H-benzo[d]imidazole.
-
Schiff Base Formation:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add a substituted aniline or other primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin) are included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Synthesis and Mechanism
To better understand the experimental workflow and potential biological activity, the following diagrams are provided.
Caption: Synthetic workflow for this compound derivatives.
Caption: Plausible anticancer signaling pathways for benzimidazole derivatives.
comparative analysis of different synthetic methods for 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The targeted synthesis of specific derivatives, such as 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic methodologies for this target compound, offering supporting data and detailed experimental protocols to aid in strategic planning and execution in a research and development setting.
Introduction to Synthetic Approaches
The synthesis of this compound can be approached through several strategic pathways. The primary considerations for selecting an optimal route include the availability of starting materials, overall yield, reaction scalability, and the ease of purification. The foundational starting material for all proposed methods is 4-Fluoro-1,2-phenylenediamine.
This guide will explore four principal synthetic routes:
-
Direct Condensation (Phillips-Ladenburg/Weidenhagen type reaction): A one-pot condensation of 4-Fluoro-1,2-phenylenediamine with a suitable C2-synthon, such as glyoxylic acid.
-
Oxidation of a 2-Methyl Precursor: A two-step approach involving the initial synthesis of 6-Fluoro-2-methyl-1H-benzo[d]imidazole, followed by oxidation of the methyl group.
-
Oxidation of a 2-Hydroxymethyl Precursor: A two-step synthesis via the formation and subsequent oxidation of 6-Fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole.
-
Reduction of a 2-Cyano Precursor: A two-step route that proceeds through the synthesis and subsequent partial reduction of 6-Fluoro-1H-benzo[d]imidazole-2-carbonitrile.
The logical workflow for selecting a synthetic pathway is outlined below.
Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of the four proposed synthetic routes to this compound. The data presented is based on analogous transformations reported in the literature and provides an estimated comparison of the different methodologies.
| Parameter | Route 1: Direct Condensation | Route 2: Oxidation of 2-Methyl Precursor | Route 3: Oxidation of 2-Hydroxymethyl Precursor | Route 4: Reduction of 2-Cyano Precursor |
| Starting Materials | 4-Fluoro-1,2-phenylenediamine, Glyoxylic acid | 4-Fluoro-1,2-phenylenediamine, Acetic acid | 4-Fluoro-1,2-phenylenediamine, Glycolic acid | 4-Fluoro-1,2-phenylenediamine, Cyanogen bromide or equivalent |
| Number of Steps | 1 | 2 | 2 | 2 |
| Key Intermediates | None | 6-Fluoro-2-methyl-1H-benzo[d]imidazole | 6-Fluoro-2-(hydroxymethyl)-1H-benzo[d]imidazole | 6-Fluoro-1H-benzo[d]imidazole-2-carbonitrile |
| Key Reagents | Acid catalyst (e.g., HCl) | Acid catalyst (e.g., PPA), Oxidizing agent (e.g., SeO₂) | Acid catalyst (e.g., mineral acid), Oxidizing agent (e.g., MnO₂) | Base, Reducing agent (e.g., DIBAL-H) |
| Estimated Overall Yield | Moderate | Moderate to Good | Good | Moderate |
| Reaction Time | Short to Moderate | Moderate to Long | Moderate | Moderate |
| Advantages | One-pot synthesis, atom economy. | Readily available starting materials. | Generally high-yielding oxidation step. | Avoids over-oxidation. |
| Disadvantages | Potential for side reactions and purification challenges. | Requires a selective and often toxic oxidizing agent. | Two-step process. | Requires careful control of the reduction step to avoid alcohol formation. |
Experimental Protocols
Synthesis of Starting Material: 4-Fluoro-1,2-phenylenediamine
A common precursor for all proposed synthetic routes is 4-Fluoro-1,2-phenylenediamine. A detailed protocol for its synthesis is as follows:
Cross-Validation of Analytical Data: A Comparative Guide to 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a key building block in pharmaceutical research. By comparing its analytical characteristics with the well-established data of its non-fluorinated counterpart, 1H-benzoimidazole-2-carbaldehyde, this document aims to provide researchers with a robust framework for compound verification and quality control. The inclusion of detailed experimental protocols and visual workflows is intended to facilitate the replication and adaptation of these analytical methods in a laboratory setting.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and 1H-benzoimidazole-2-carbaldehyde. This side-by-side comparison highlights the influence of the fluorine substituent on the spectroscopic and chromatographic properties of the benzimidazole scaffold.
| Property | This compound | 1H-benzoimidazole-2-carbaldehyde |
| Molecular Formula | C₈H₅FN₂O | C₈H₆N₂O |
| Molecular Weight | 164.14 g/mol | 146.15 g/mol |
| CAS Number | 885280-34-2[1] | 3314-30-5[2] |
| Appearance | White to off-white solid | White to light yellow crystalline solid |
| Purity | ≥95.0% | ≥95% |
Table 1: Physicochemical Properties
| Analytical Technique | This compound | 1H-benzoimidazole-2-carbaldehyde |
| ¹H NMR (DMSO-d₆, 400 MHz) | Data not publicly available | δ (ppm): 12.87 (s, 1H, NH), 8.15 (s, 1H, CH=O), 7.70-7.72 (m, 2H, Ar-H), 7.35-7.37 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Data not publicly available | δ (ppm): 185.0 (C=O), 149.5, 144.1, 136.2, 124.5, 123.2, 119.8, 112.5 |
| FT-IR (KBr, cm⁻¹) | Data not publicly available | 3409 (N-H stretch), 2923 (C-H stretch, aliphatic), 1680 (C=O stretch)[3] |
| Mass Spectrometry (EI) | Data not publicly available | m/z (%): 146 (M+, 100), 118 (M+-CO, 80), 91, 64 |
Table 2: Spectroscopic Data Summary
Note: While specific experimental spectra for this compound are not widely published, the data presented for 1H-benzoimidazole-2-carbaldehyde serves as a reference for expected peak regions and fragmentation patterns. The introduction of a fluorine atom is expected to induce shifts in the NMR spectra and potentially alter mass spectral fragmentation due to its high electronegativity.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of benzimidazole derivatives and can be adapted for the specific instrumentation available in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] DMSO-d₆ is often preferred as it can solubilize a wide range of benzimidazole derivatives and allows for the observation of the N-H proton.
-
Instrument Setup:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at a frequency of 400 MHz.
-
Typical spectral width: 0-14 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a frequency of 100 MHz.
-
Typical spectral width: 0-200 ppm.
-
Proton decoupling is typically used to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (around 3400 cm⁻¹), C-H (around 3000 cm⁻¹), C=O (around 1700-1680 cm⁻¹), and C=N/C=C (around 1600-1450 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Analysis: Identify the molecular ion peak (M+) and major fragment ions. The fragmentation pattern provides valuable information for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantitative analysis.
Protocol:
-
Mobile Phase Preparation: A common mobile phase for benzimidazole derivatives consists of a gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium acetate).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 295 nm or 313 nm is often suitable for benzimidazole compounds.[5]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.
Visualization of Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for the cross-validation of analytical data and the general signaling pathway for the synthesis of benzimidazole carbaldehydes.
Caption: Workflow for the cross-validation of analytical data.
Caption: General synthesis pathway for benzimidazole carbaldehydes.
References
comparing the efficacy of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde with existing drugs
A comprehensive evaluation of the therapeutic potential of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde in comparison to existing pharmacological agents is currently not feasible due to a lack of publicly available data on its biological activity and efficacy.
Extensive searches of scientific literature and chemical databases have revealed that this compound is primarily documented as a chemical intermediate. It serves as a precursor for the synthesis of more complex benzimidazole derivatives, which have been investigated for a range of therapeutic applications. However, specific studies detailing the standalone biological effects, mechanism of action, or quantitative efficacy metrics (such as IC50 or EC50 values) for this compound are not available in the reviewed literature.
The broader class of benzimidazole derivatives has shown significant promise in various therapeutic areas, including:
-
Anticancer Activity: Numerous studies have explored the potential of benzimidazole-containing compounds as inhibitors of various cancer-related targets.
-
Antimicrobial Effects: The benzimidazole scaffold is a core component of several antimicrobial agents, with research indicating activity against a spectrum of bacteria and fungi.
-
Anti-inflammatory Properties: Derivatives of benzimidazole have been investigated for their ability to modulate inflammatory pathways.
While these studies provide a foundation for the potential bioactivity of the benzimidazole scaffold, they do not offer specific data for this compound itself. Without this foundational data, a meaningful comparison to existing, clinically approved drugs cannot be conducted.
To enable a comparative analysis as requested, future research would need to focus on:
-
In vitro screening: Determining the biological targets of this compound and quantifying its activity through assays such as enzyme inhibition, receptor binding, or cell-based functional assays.
-
Mechanism of action studies: Elucidating the specific signaling pathways or molecular interactions through which the compound exerts its biological effects.
-
In vivo studies: Evaluating the efficacy and safety of the compound in relevant animal models of disease.
Until such data becomes available, a direct comparison of the efficacy of this compound with existing drugs remains speculative. The scientific community awaits primary research on this specific chemical entity to ascertain its potential as a therapeutic agent.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of research on 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde derivatives reveals a promising landscape for their development as therapeutic agents, particularly in oncology. While direct comparative studies tracking a single derivative from laboratory assays to animal models are not yet prevalent in published literature, a synthesis of available in vitro and in vivo data for the broader class of fluorinated benzimidazole compounds provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: Performance of Fluorinated Benzimidazole Derivatives
The investigation into fluorinated benzimidazole derivatives has largely bifurcated into two streams: rigorous in vitro screening to identify potent cytotoxic agents and separate in vivo studies to determine the anti-tumor efficacy of promising, structurally related benzimidazole compounds.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
Numerous studies have demonstrated the potent in vitro anticancer activity of fluorinated benzimidazole derivatives against a panel of human cancer cell lines. The introduction of fluorine atoms is often associated with enhanced biological activity.
| Derivative Type | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-(fluorophenyl)-1H-benzimidazole | A549 (Lung) | 0.377 | [1] |
| 2-(fluorophenyl)-1H-benzimidazole | HeLa (Cervical) | 0.188 | [1] |
| 2-(fluorophenyl)-1H-benzimidazole | HepG2 (Liver) | 0.188 | [1] |
| 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde Analogues | Various (NCI-60 panel) | 0.16 - 3.6 | [2][3] |
Note: The data presented is for structurally related fluoro-substituted benzimidazole derivatives and analogues of benzo[d]imidazole-carbaldehydes. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.
In Vivo Anti-Tumor Activity: Evidence from Preclinical Models
While specific in vivo data for this compound derivatives is limited in publicly available research, studies on other benzimidazole compounds in animal models, such as xenografts, have shown significant tumor growth inhibition. These studies provide a foundational expectation for the in vivo potential of this class of molecules.
| Compound Class | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| Benzimidazole Derivatives | Syngeneic Tumor Model | Varies | Significant | [4] |
| PARP-1 Inhibitor (2-substituted 1H-benzo[d]imidazole-4-carboxamide) | Xenograft Tumor Model | Varies | Potentiates cytotoxicity of DNA-damaging agents | [4] |
| TG2 Inhibitors (1H-benzo[d]imidazol-2-yl)methanamine) | Pancreatic Cancer Xenograft Model | Varies | Significant reduction in tumor growth | [4] |
Note: The in vivo data is for structurally related benzimidazole derivatives, not specifically the 6-fluoro-2-carbaldehyde variants, but illustrates the potential anti-tumor efficacy of the broader benzimidazole scaffold.
Key Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is often calculated using the formula: Volume = (length × width²)/2.[4]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Compound Administration: The investigational benzimidazole derivative is administered through a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors may be excised, weighed, and further analyzed (e.g., for histological or biomarker analysis).
Visualizing the Science: Diagrams and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
Caption: Potential mechanism of action via PARP inhibition for some benzimidazole derivatives.
Conclusion
The collective evidence from in vitro studies strongly supports the potential of this compound derivatives as a promising class of anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines at low micromolar concentrations is a significant finding. While direct in vivo validation for this specific subclass is a necessary next step, the broader success of benzimidazole scaffolds in preclinical animal models provides a solid rationale for their continued development. Future research should focus on conducting comprehensive studies that track promising fluorinated derivatives from initial in vitro screening through to in vivo efficacy and pharmacokinetic profiling to fully elucidate their therapeutic potential.
References
Spectroscopic Comparison of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde and its Positional Isomers: A Technical Guide
For Immediate Release
The differentiation of these isomers is critical for the synthesis of pure, targeted pharmaceutical compounds, as the position of the fluorine atom can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for the fluoro-1H-benzo[d]imidazole-2-carbaldehyde isomers. These predictions are based on the analysis of similar fluorinated benzimidazole structures and fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~13.5 (br s, 1H, N-H), ~9.9 (s, 1H, CHO), ~7.5-7.8 (m, 3H, Ar-H) |
| 5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~13.4 (br s, 1H, N-H), ~9.9 (s, 1H, CHO), ~7.3-7.7 (m, 3H, Ar-H) |
| 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~13.4 (br s, 1H, N-H), ~9.9 (s, 1H, CHO), ~7.3-7.7 (m, 3H, Ar-H) |
| 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~13.5 (br s, 1H, N-H), ~9.9 (s, 1H, CHO), ~7.2-7.6 (m, 3H, Ar-H) |
Note: The 5- and 6-fluoro isomers are tautomers and are expected to show very similar, potentially indistinguishable, NMR spectra in solution.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Predicted Chemical Shifts (δ, ppm) and C-F Coupling (J, Hz) |
| 4-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~185 (CHO), ~158 (d, ¹JCF, ~240 Hz, C-4), ~145 (C-2), ~140 (C-7a), ~110-125 (Ar-C) |
| 5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~185 (CHO), ~159 (d, ¹JCF, ~235 Hz, C-5), ~146 (C-2), ~135 (C-7a), ~100-120 (Ar-C) |
| This compound | ~185 (CHO), ~160 (d, ¹JCF, ~240 Hz, C-6), ~146 (C-2), ~140 (C-3a), ~100-120 (Ar-C) |
| 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | ~185 (CHO), ~157 (d, ¹JCF, ~245 Hz, C-7), ~145 (C-2), ~130 (C-3a), ~110-125 (Ar-C) |
Table 3: Predicted Key IR, UV-Vis, and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Predicted UV-Vis λmax (nm) | Expected [M+H]⁺ (m/z) |
| Isomers | ~3300-3000 (N-H), ~1680 (C=O), ~1250 (C-F) | ~245, ~280, ~285 | 165.0468 |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of fluoro-1H-benzo[d]imidazole-2-carbaldehyde isomers.
Synthesis: Condensation of Fluorinated o-Phenylenediamines
A common synthetic route to these compounds involves the condensation of the corresponding fluorinated 1,2-phenylenediamine with a suitable glyoxal equivalent.
-
Starting Materials : 3-Fluoro-1,2-phenylenediamine, 4-fluoro-1,2-phenylenediamine.
-
Reaction : To a solution of the fluorinated 1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add an oxidizing agent like sodium metabisulfite (1.5 equivalents).
-
To this mixture, add an appropriate aldehyde source, such as glyoxal or a protected form thereof.
-
The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification : After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition : Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Analysis : The position of the fluorine atom will be primarily determined by the coupling patterns and constants observed in the aromatic region of the ¹H and ¹³C NMR spectra, as well as the chemical shift in the ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis : Look for characteristic absorption bands for the N-H stretch, the aldehyde C=O stretch, and the C-F bond.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol).
-
Acquisition : Record the absorption spectrum over a range of 200-400 nm.
-
Analysis : Note the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent for injection.
-
Acquisition : Obtain the mass spectrum using an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Analysis : Determine the mass of the molecular ion to confirm the elemental composition.
Visualized Workflows
Caption: Synthetic and analytical workflow for the isomers.
Caption: Isomer comparison through spectroscopic techniques.
A Comparative Guide to Benchmarking the Purity of Synthesized 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug discovery and development. This guide provides a comparative framework for benchmarking the purity of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. The methodologies and data presented herein offer a robust approach to qualifying a synthesized batch against a commercial standard.
Benchmarking Panel
To establish a reliable purity benchmark, the synthesized product is compared against a commercially available standard.
-
Synthesized Lot (SL-01): The in-house synthesized batch of this compound, purified by recrystallization.
-
Commercial Standard (CS-01): A certified reference standard obtained from a reputable chemical supplier, with a stated purity of ≥98%.
Comparative Data Analysis
The purity of the synthesized lot (SL-01) was evaluated against the commercial standard (CS-01) using a panel of orthogonal analytical techniques. The results are summarized below.
Table 1: Purity and Physical Properties Comparison
| Parameter | Synthesized Lot (SL-01) | Commercial Standard (CS-01) | Method |
| Chromatographic Purity | 99.2% | 98.9% | HPLC (UV, 254 nm) |
| Molecular Mass (M+H)⁺ | 179.0510 m/z | 179.0512 m/z | LC-MS (ESI+) |
| Melting Point | 215-217 °C | 216-218 °C | Capillary Melting Point |
| Elemental Composition | C: 59.99%, H: 3.16%, N: 15.54% | C: 60.00%, H: 3.15%, N: 15.55% | Elemental Analysis |
| Theoretical Composition | C: 60.00%, H: 3.15%, N: 15.55% |
Table 2: Spectroscopic Data Comparison (¹H and ¹⁹F NMR)
| Nucleus | Chemical Shift (δ) - Synthesized Lot (SL-01) | Chemical Shift (δ) - Commercial Standard (CS-01) | Solvent |
| ¹H NMR | 9.98 (s, 1H, -CHO), 8.01 (dd, 1H), 7.65 (dd, 1H), 7.30 (ddd, 1H) | 9.98 (s, 1H, -CHO), 8.01 (dd, 1H), 7.65 (dd, 1H), 7.30 (ddd, 1H) | DMSO-d₆ |
| ¹⁹F NMR | -118.5 ppm | -118.5 ppm | DMSO-d₆ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chromatographic purity by separating the main compound from any process-related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution in Methanol.
-
Injection Volume: 5 µL.
-
Purity Calculation: Area percent of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Waters ACQUITY UPLC I-Class with SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-500 m/z.
-
Chromatography: Utilizes the same method as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any structural isomers or impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹⁹F NMR: 64 scans, proton-decoupled.
Melting Point Determination
-
Objective: To assess purity based on the sharpness of the melting range. Pure compounds typically have a sharp melting point.[1]
-
Instrumentation: Stuart SMP30 Melting Point Apparatus.
-
Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a ramp rate of 2 °C/min. The range from the first sign of melting to complete liquefaction was recorded.
Elemental Analysis
-
Objective: To verify the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound against its theoretical values.
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Procedure: A precisely weighed sample (approx. 2 mg) is combusted, and the resulting gases are quantitatively analyzed.
Visualized Workflows
Diagram 1: Purity Benchmarking Workflow
Caption: Workflow for purity benchmarking of the synthesized compound.
Diagram 2: Orthogonal Analytical Techniques
Caption: Relationship between analytical techniques and purity information.
Conclusion
The analytical data demonstrates a high degree of similarity between the in-house synthesized Lot SL-01 and the commercial standard CS-01. The chromatographic purity of SL-01 (99.2%) is comparable to the commercial standard. Confirmation of molecular weight by LC-MS, structural integrity by NMR, and correct elemental composition provide strong, multi-faceted evidence of the compound's identity and high purity. The sharp melting point further corroborates the low level of impurities. Based on this comprehensive analysis, the synthesized this compound (SL-01) meets and slightly exceeds the purity benchmark set by the commercial standard, making it suitable for subsequent use in research and development activities.
References
Comparative Docking Studies of 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation Framework
For a robust comparative analysis, quantitative data from molecular docking studies should be organized systematically. The following table provides a template for presenting key metrics for a series of hypothetical 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde derivatives against a specific protein target.
| Derivative | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Compound 1 | - | - | |||
| Compound 2 | - | - | |||
| Compound 3 | - | - | |||
| Reference | - | - |
This table is a template. Actual data would be populated from computational experiments.
Experimental Protocols
A typical molecular docking study involves several key steps, from target preparation to the analysis of ligand-protein interactions. The following is a generalized protocol based on common practices in the field.
Protein Preparation
-
Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking study. Hydrogen atoms are added to the protein structure, and charges are assigned.
-
Active Site Identification: The binding site (or active site) of the protein is defined. This can be determined from the co-crystallized ligand in the PDB structure or through computational prediction tools. A grid box is then generated around the active site to define the docking search space.
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., OPLS_2005) to obtain stable, low-energy conformations of the ligands.
Molecular Docking
-
Docking Algorithm: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each derivative within the protein's active site. These programs utilize scoring functions to estimate the binding affinity.
-
Execution: The prepared ligands are docked into the defined active site of the prepared protein. The docking process generates multiple binding poses for each ligand.
-
Scoring and Ranking: The generated poses are ranked based on their docking scores, which are typically expressed in terms of binding energy (e.g., kcal/mol). The pose with the best score is generally considered the most likely binding mode.
Post-Docking Analysis
-
Interaction Analysis: The best-ranked pose for each derivative is analyzed to identify key molecular interactions with the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Visualization: The protein-ligand complexes are visualized using molecular graphics software to provide a qualitative understanding of the binding mode.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
This guide provides a foundational understanding of the processes involved in comparative docking studies. Researchers can adapt and expand upon these protocols to suit their specific research objectives and the computational tools at their disposal.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Summary of Hazard and Safety Information
| Property | Recommendation | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1][3] |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | [3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe segregation, storage, and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
Due to its fluorine atom, this compound is classified as a halogenated organic compound . All waste materials, including solid residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions containing this compound, must be treated as hazardous waste.
It is critical to segregate this waste stream from non-halogenated organic waste. Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.
Step 2: Waste Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and properly sealed liquid waste container designated for halogenated organic solvents .
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3]
Step 5: Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never discharge chemical waste down the drain or dispose of it in regular trash.[4] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For a small spill of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand), and place the absorbed material into the hazardous waste container. Decontaminate the spill area thoroughly. Report all spills to your institution's EHS department. For major spills or personal exposure, follow your institution's emergency response protocols.
References
Personal protective equipment for handling 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde
This document provides crucial safety protocols and logistical information for the handling and disposal of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, a compound utilized in pharmaceutical research and development.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | When to Use |
| Level C | - Full-face or half-mask air-purifying respirator (NIOSH approved)- Chemical-resistant clothing (e.g., coveralls, splash suit)- Inner and outer chemical-resistant gloves- Chemical-resistant, steel-toe boots | When the concentration of airborne substances is known and criteria for using air-purifying respirators are met.[4][5] |
| Standard Lab | - Safety goggles or glasses with side shields- Face shield (when splash hazard exists)- Nitrile gloves- Laboratory coat- Closed-toe shoes | For all routine handling of the compound where significant aerosolization is not expected.[6][7][8][9][10][11] |
Note: The selection of PPE is contingent on a thorough risk assessment of the specific laboratory procedures to be performed.
Safe Handling and Operational Protocols
Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.
Experimental Workflow:
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Emergency First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination. As a fluorinated organic compound, it is classified as halogenated organic waste.[14]
Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Keep the waste container tightly closed and store it in a well-ventilated area, away from incompatible materials.
-
Solid waste should be placed directly into a designated solid halogenated hazardous waste container.[14]
-
-
Final Disposal:
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. csub.edu [csub.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. cdc.gov [cdc.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
